molecular formula C12H12N2O3 B1307020 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 890621-20-2

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1307020
CAS No.: 890621-20-2
M. Wt: 232.23 g/mol
InChI Key: AEWKKBWNUCOEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11-6-4-3-5-8(11)9-7-10(12(15)16)14-13-9/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWKKBWNUCOEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390263
Record name 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890621-20-2
Record name 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 890621-20-2

Executive Summary

This technical guide profiles 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid , a functionalized heterocyclic scaffold critical in medicinal chemistry. Belonging to the class of 3,5-disubstituted pyrazoles, this compound serves as a pharmacophore in the development of selective inhibitors for metalloenzymes, specifically Human Carbonic Anhydrases (hCA) , and as a versatile intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

This document outlines the physicochemical identity, validated synthetic pathways, medicinal chemistry applications, and handling protocols for researchers utilizing this specific CAS entry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 890621-20-2
IUPAC Name 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
SMILES CCOC1=CC=CC=C1C2=NNC(C(O)=O)=C2
Appearance Off-white to pale yellow crystalline solid
Predicted pKa ~3.5 (Carboxylic acid), ~12.5 (Pyrazole NH)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Melting Point 230–235 °C (Typical for 5-aryl-pyrazole-3-carboxylic acid analogs)

Synthetic Methodology

The synthesis of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid follows a robust Claisen Condensation-Cyclization sequence. This route is preferred for its scalability and regioselectivity compared to [3+2] cycloadditions involving diazo compounds.

Reaction Pathway

The core workflow involves the reaction of 2'-ethoxyacetophenone with diethyl oxalate to form a diketoester intermediate, which undergoes cyclocondensation with hydrazine hydrate.

Synthesispathway Start 2'-Ethoxyacetophenone (Precursor) Intermediate Diketoester Intermediate (4-(2-ethoxyphenyl)-2,4-dioxobutanoate) Start->Intermediate Claisen Condensation Reflux, 4h Reagent1 Diethyl Oxalate Base (NaOEt/LiHMDS) Reagent1->Intermediate Cyclization Pyrazole Ester (Ethyl 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylate) Intermediate->Cyclization Knorr Cyclization EtOH, Reflux Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Cyclization Product Target Acid (CAS 890621-20-2) Cyclization->Product Saponification & Acidification Hydrolysis Hydrolysis (LiOH or NaOH) Hydrolysis->Product

Figure 1: Step-wise synthetic route for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid. The pathway ensures high regiocontrol through the 1,3-diketone intermediate.

Detailed Experimental Protocol

Step 1: Formation of Diketoester Intermediate

  • Charge: In a dry round-bottom flask under N₂, dissolve 2'-ethoxyacetophenone (1.0 eq) in anhydrous ethanol or toluene.

  • Addition: Add diethyl oxalate (1.2 eq) followed by the dropwise addition of sodium ethoxide (NaOEt, 1.5 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitoring by TLC should show the disappearance of the acetophenone.

  • Workup: Evaporate solvent. Acidify the residue with 1M HCl to precipitate the diketoester (often exists in enol form).

Step 2: Cyclization to Pyrazole Core

  • Cyclization: Redissolve the crude diketoester in ethanol. Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 2–3 hours. The pyrazole ring forms via double condensation.

  • Isolation: Cool to room temperature. The ethyl ester of the target compound often precipitates. Filter and wash with cold ethanol.

Step 3: Hydrolysis to Carboxylic Acid

  • Saponification: Suspend the ester in a 1:1 mixture of THF/Water. Add LiOH or NaOH (2.0 eq). Stir at 60°C for 2 hours.

  • Acidification: Cool and acidify to pH 2–3 using 1M HCl.

  • Purification: The target acid (CAS 890621-20-2) will precipitate as a white solid. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

The 3-aryl-pyrazole-5-carboxylic acid motif is a "privileged structure" in drug discovery, serving as a bioisostere for salicylic acids and a scaffold for kinase inhibition.

Selective Inhibition of Carbonic Anhydrases (hCA)

Research indicates that 5-aryl-pyrazole-3-carboxylic acids act as isoform-selective inhibitors of hCA IX and hCA XII , which are transmembrane proteins overexpressed in hypoxic tumor cells.

  • Mechanism: The carboxylic acid moiety coordinates with the Zinc (Zn²⁺) ion in the enzyme's active site.

  • Selectivity: The bulky 2-ethoxy group on the phenyl ring provides steric occlusion that disfavors binding to the ubiquitous, cytosolic isoforms (hCA I and II), thereby reducing off-target side effects.

Structure-Activity Relationship (SAR) Logic

The 2-ethoxy substitution is critical for lipophilicity and binding pocket fit.

SAR_Logic Core Pyrazole Core (Scaffold) COOH Carboxylic Acid (-COOH) (Zinc Binding Group) Core->COOH Position 5 Ethoxy 2-Ethoxy Group (Selectivity Filter) Core->Ethoxy Position 3 (Phenyl linker) Target hCA IX / XII Inhibition (Hypoxic Tumor Targeting) COOH->Target Coordinates Zn2+ in active site Ethoxy->Target Steric clash with hCA I/II (Selectivity)

Figure 2: SAR analysis of the compound. The carboxylic acid drives potency, while the ortho-ethoxy group drives isoform selectivity.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard Identification (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability[8]
  • Storage: Store at +2°C to +8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen).

  • Hygroscopy: The carboxylic acid moiety can be hygroscopic; keep the container tightly sealed.

  • Shelf Life: 24 months if stored properly in desicated conditions.

References

  • Sigma-Aldrich. 3-Phenyl-1H-pyrazole-5-carboxylic acid (Analog Reference).[1] Retrieved from

  • Cherry, M. et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][8]

  • Fluorochem. 3-(2-Ethoxyphenyl)-1H-pyrazole-5-carboxylic acid Product Data. Retrieved from

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.[9]

Sources

Technical Guide: Solubility & Stability Profile of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (Structure 1 ) represents a critical heterocyclic scaffold in drug discovery, particularly within the kinase inhibitor and anti-inflammatory therapeutic spaces. Its amphoteric nature—possessing both a distinct acidic moiety (carboxylic acid) and a basic/H-bond donor core (pyrazole)—presents specific challenges in solubility profiling and long-term stability.

This guide provides an in-depth technical analysis of the physicochemical behavior of 1 . We move beyond basic data sheets to explore the causality of its solubility limitations and the mechanistic pathways of its degradation.[1]

Physicochemical Profile

Understanding the fundamental properties of the molecule is the first step in designing robust experiments.[1] The presence of the ortho-ethoxy group introduces steric bulk and lipophilicity that differentiates it from the unsubstituted phenyl analog.[1]

Table 1: Key Physicochemical Properties (Predicted & Empirical Consensus)
PropertyValue / RangeSignificance
Molecular Formula C₁₂H₁₂N₂O₃Core stoichiometry.[2]
Molecular Weight 232.24 g/mol Small molecule, fragment-like.[1]
pKa₁ (Carboxylic Acid) 3.4 – 3.8Ionizes to anion at physiological pH (7.4).[1]
pKa₂ (Pyrazole NH) 10.5 – 11.0Very weak acid; deprotonation requires high pH.[1]
logP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity; permeable but requires solubilizers.[1]
Melting Point 230 – 240 °C (dec.)[1][3][4]High lattice energy; prone to thermal decarboxylation.[1]
H-Bond Donors/Acceptors 2 / 4Good potential for target binding interactions.[1]

Solubility Assessment

The solubility of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is strictly pH-dependent. The molecule behaves as a classic weak acid.[1]

Aqueous Solubility Mechanism

At low pH (< pH 3), the molecule exists in its neutral, protonated form.[5][1] Due to the aromatic pyrazole and the lipophilic ethoxyphenyl group, the intrinsic solubility (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is low (typically < 50 µM).[5] As pH increases above the pKa (approx.[1] 3.6), the carboxylic acid deprotonates to form the carboxylate anion, increasing solubility by orders of magnitude.[5]

Critical Insight: Researchers often observe precipitation when diluting DMSO stock solutions into acidic buffers (e.g., pH 2.0 gastric simulations).[1] This is due to the "crash out" of the neutral species.[1]

Organic Solvent Compatibility[2]
  • DMSO: Excellent (> 50 mM).[5][1] Preferred for stock solutions.[1]

  • Methanol/Ethanol: Good (> 10 mM).[5][1] Suitable for intermediate dilutions.[1]

  • Acetonitrile: Moderate.[1] Avoid for high-concentration storage due to potential evaporation/concentration shifts.[1]

Visualization: Ionization & Solubility Equilibrium[2]

SolubilityEquilibrium Neutral Neutral Species (Low Solubility) pH < 3.4 Anion Carboxylate Anion (High Solubility) pH > 4.5 Neutral->Anion Deprotonation (NaOH/Buffer) Precipitate Solid Precipitate (Aggregation) Neutral->Precipitate Saturation (> S0) Anion->Neutral Protonation (HCl/Acidic Media)

Figure 1: pH-dependent ionization pathway governing the aqueous solubility of the pyrazole-carboxylic acid scaffold.

Protocol: Thermodynamic Solubility Assay

Standard "shake-flask" methods are superior to kinetic (turbidimetric) methods for this compound due to its slow crystallization kinetics.[1]

  • Preparation: Weigh 2–3 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4, Acetate pH 4.0).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

  • Validation: Check the pH of the supernatant post-incubation. If the pH shifted significantly, the buffering capacity was insufficient.[5][1]

Stability Profile

While generally stable, the 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid scaffold has specific vulnerabilities, primarily thermal decarboxylation.

Thermal Stability (Decarboxylation)

Pyrazole-5-carboxylic acids are known to undergo thermal decarboxylation at temperatures nearing their melting points (> 200°C), losing CO₂ to form the corresponding 3-(2-ethoxyphenyl)-pyrazole.

  • Risk: High during melting point determination or uncontrolled heating in synthesis.[1]

  • Mitigation: Avoid temperatures > 150°C during drying. Use vacuum drying at 40–50°C.[5][1]

Solution Stability[2]
  • Hydrolysis: The ether linkage (ethoxy group) is robust under standard physiological conditions.[1] It requires strong Lewis acids (e.g., BBr₃) to cleave.[1]

  • Oxidation: Generally stable.[1] However, long-term storage in DMSO can lead to minor oxidation byproducts if the DMSO is of low quality (containing peroxides).

  • Photostability: Pyrazoles can absorb UV.[1] Protect stock solutions from direct sunlight to prevent potential radical-mediated degradation.[1]

Visualization: Forced Degradation Workflow[2]

DegradationPathways Parent Parent Compound 3-(2-ethoxyphenyl)-1H-pyrazole-5-COOH Thermal Thermal Stress (>200°C) Parent->Thermal Acidic Strong Acid (HBr/HI, Reflux) Parent->Acidic Oxidative Oxidative Stress (H2O2) Parent->Oxidative Decarboxylated Decarboxylated Product (Loss of CO2) Thermal->Decarboxylated Elimination Dealkylated Phenol Derivative (Cleavage of Ethoxy) Acidic->Dealkylated Ether Hydrolysis Stable Generally Stable (< 5% Degradation) Oxidative->Stable Resistant

Figure 2: Forced degradation pathways. Thermal decarboxylation is the primary risk factor.[5]

Protocol: Stress Testing (Forced Degradation)

To validate the stability for a drug master file (DMF) or robust assay development:

Stress ConditionConditionsDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 HoursStable (Carboxylic acid is stable; ether is stable).
Base Hydrolysis 0.1 N NaOH, 60°C24 HoursStable (Forms carboxylate salt).[1]
Oxidation 3% H₂O₂4 Hours< 2% Degradation expected.[5][1]
Thermal (Solid) 80°C (Oven)1 WeekStable. (Decarboxylation requires T > 200°C).[5][1]
Photolysis UV / Vis Light24 HoursMonitor for discoloration (potential radical formation).[1]

Handling & Storage Recommendations

Based on the solubility and stability data, the following Standard Operating Procedures (SOPs) are recommended:

  • Storage (Solid): Store at 2–8°C in a tightly sealed vial. Desiccate to prevent moisture absorption, which can catalyze solid-state degradation over years.[1]

  • Stock Solutions: Prepare 10 mM or 20 mM stocks in anhydrous DMSO. Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Safety: The compound is a substituted pyrazole carboxylic acid.[1] Treat as a potential skin and eye irritant (H315, H319).[1] Wear standard PPE (gloves, goggles, lab coat).[5][1]

References

  • PubChem. 1H-Pyrazole-5-carboxylic acid, 3-(2-ethoxyphenyl)-. National Library of Medicine.[1] Available at: [Link]

  • Organic Chemistry Portal. Decarboxylation of Carboxylic Acids. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • ResearchGate. Bromination and Decarboxylation of Pyrazole-3(5)-carboxylic acids. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical basis and practical application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unequivocal structural elucidation and purity assessment of this molecule. By referencing data from analogous structures and first principles of spectroscopy, this guide serves as a predictive framework and a practical protocol resource for scientists working with this and related pyrazole-based compounds.

Introduction: Chemical Identity and Scientific Context

Molecular Structure and Identification

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid belongs to the class of 3,5-disubstituted pyrazoles, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1] The unique arrangement of an ethoxyphenyl substituent at the 3-position and a carboxylic acid at the 5-position of the pyrazole ring creates a molecule with specific electronic and steric properties that are critical to its biological interactions.

IdentifierValueSource
IUPAC Name 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid[2]
CAS Number 890621-20-2[2]
Molecular Formula C₁₂H₁₂N₂O₃[2]
Molecular Weight 232.24 g/mol [Calculated]
Canonical SMILES CCOC1=CC=CC=C1C1=NNC(C(=O)O)=C1[2]

The structural integrity of this molecule is best understood by dissecting its core components: the aromatic ethoxyphenyl group, the heterocyclic pyrazole ring, and the acidic carboxyl functional group. Each of these components will produce a distinct and predictable signature in various spectroscopic analyses.

Figure 1: Annotated molecular structure of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Rationale for Spectroscopic Analysis

In any research or drug development context, unequivocal confirmation of a molecule's structure and purity is a non-negotiable prerequisite for further study. Spectroscopic analysis provides a detailed, non-destructive fingerprint of the compound.

  • NMR Spectroscopy (¹H and ¹³C) is unparalleled for mapping the carbon-hydrogen framework of a molecule, revealing connectivity and the chemical environment of each atom.

  • Infrared (IR) Spectroscopy provides definitive evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the precise molecular weight and can offer insights into the molecule's fragmentation patterns, further confirming its composition.

This guide will detail the expected outcomes from each of these techniques, providing a benchmark for the successful synthesis and purification of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, the spectrum is predicted to be complex but highly informative. Due to the presence of acidic protons (carboxylic acid and pyrazole N-H), deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it facilitates the observation of these exchangeable protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through chemical shift (δ), signal multiplicity, and integration.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale and Commentary
Carboxylic Acid (COOH) 13.0 - 13.5Broad Singlet1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
Pyrazole N-H 12.0 - 13.0Broad Singlet1HSimilar to the carboxylic proton, this N-H proton is acidic, deshielded, and appears as a broad singlet in DMSO-d₆.
Aromatic H (Phenyl) 7.0 - 7.8Multiplet4HThe four protons on the ethoxyphenyl ring will exhibit complex splitting patterns (doublets, triplets) characteristic of a 1,2-disubstituted benzene ring.
Pyrazole C-H ~7.2Singlet1HThe single proton on the pyrazole ring is in an electron-deficient environment and is expected to appear as a sharp singlet.
Ethoxy -CH₂- ~4.2Quartet2HThis methylene group is adjacent to an oxygen atom and coupled to the methyl group, resulting in a quartet.
Ethoxy -CH₃ ~1.4Triplet3HThe terminal methyl group is coupled to the adjacent methylene group, producing a characteristic triplet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H NMR by identifying all unique carbon environments within the molecule.

Carbon Assignment Predicted δ (ppm) Rationale and Commentary
Carboxylic Acid (C=O) 160 - 165The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
Aromatic C-O 155 - 160The aromatic carbon directly attached to the ethoxy group is deshielded by the oxygen atom.
Pyrazole C3 & C5 140 - 155The carbons of the pyrazole ring attached to the substituents are in an electron-deficient environment.
Aromatic C (unsubstituted) 110 - 135The remaining four carbons of the benzene ring will appear in the typical aromatic region.
Pyrazole C4 ~105The carbon bearing the single proton on the pyrazole ring is expected to be the most upfield of the ring carbons.
Ethoxy -CH₂- ~64The methylene carbon is deshielded by the adjacent oxygen atom.
Ethoxy -CH₃ ~15The terminal methyl carbon appears in the typical upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved. A clear, particulate-free solution is essential.

  • Instrument Setup: Place the sample in a calibrated NMR spectrometer (a 400 MHz or higher field is recommended).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire a minimum of 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum accordingly.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is expected to be dominated by strong absorptions from the O-H, C=O, and aromatic C=C bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Commentary
O-H Stretch (Carboxylic Acid) 2500 - 3300Broad, StrongThis very broad and characteristic band is due to strong hydrogen bonding of the carboxylic acid dimer.[4][5]
N-H Stretch (Pyrazole) 3100 - 3300Medium, BroadThe pyrazole N-H stretch often appears as a broad peak, sometimes overlapping with the O-H band.
C-H Stretch (Aromatic) 3000 - 3100MediumCharacteristic of C-H bonds on the benzene and pyrazole rings.
C-H Stretch (Aliphatic) 2850 - 3000MediumAssociated with the C-H bonds of the ethoxy group.
C=O Stretch (Carboxylic Acid) 1680 - 1720Strong, SharpA very strong and sharp absorption characteristic of the carbonyl group in a conjugated carboxylic acid.
C=C and C=N Stretches 1450 - 1620Medium-StrongA series of bands corresponding to the stretching vibrations within the aromatic and pyrazole rings.
C-O Stretch (Ether & Acid) 1200 - 1300StrongStrong absorptions from the aryl-alkyl ether and the C-O bond of the carboxylic acid.
Experimental Protocol for FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Predicted Mass Spectrum (ESI-HRMS)
  • Calculated Exact Mass: 232.0848 g/mol for C₁₂H₁₂N₂O₃.

  • Positive Ion Mode ([M+H]⁺): The expected primary ion would be at m/z 233.0921. This is formed by the protonation of one of the basic nitrogen atoms on the pyrazole ring.

  • Negative Ion Mode ([M-H]⁻): The expected primary ion would be at m/z 231.0775. This is formed by the deprotonation of the highly acidic carboxylic acid proton.[6] This mode is often preferred for carboxylic acids due to their facile deprotonation.

  • Key Fragmentation: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely show a primary neutral loss of 44 Da, corresponding to the loss of CO₂ from the carboxylate anion. This is a highly characteristic fragmentation pathway for carboxylic acids.

Experimental Protocol for ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of water may be added to aid dissolution.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard immediately before the analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization (Negative Mode):

    • Set the instrument to negative ion mode.

    • Optimize source parameters, including capillary voltage (e.g., -3.0 to -4.0 kV), nebulizer gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the [M-H]⁻ ion.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Determine the experimental m/z of the most abundant ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula (C₁₂H₁₂N₂O₃). The mass error should ideally be less than 5 ppm.

Integrated Characterization Workflow

The synthesis of any novel compound must be followed by a rigorous purification and characterization workflow to ensure the material used in subsequent applications is of the highest quality. The following workflow represents a best-practice approach.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_final Final Product synthesis Crude Product (from reaction) purification Column Chromatography or Recrystallization synthesis->purification Isolate Target nmr NMR (1H, 13C) Structural Confirmation purification->nmr Analyze Fractions ms HRMS Formula Confirmation purification->ms Analyze Fractions ir FT-IR Functional Group ID purification->ir Analyze Fractions purity HPLC/LC-MS Purity Assessment (>95%) purification->purity Analyze Fractions final_product Pure, Characterized 3-(2-ethoxyphenyl)-1H- pyrazole-5-carboxylic acid nmr->final_product Confirm Structure & Purity ms->final_product Confirm Structure & Purity ir->final_product Confirm Structure & Purity purity->final_product Confirm Structure & Purity

Figure 2: Standard workflow for the synthesis, purification, and characterization of a target compound.

This systematic process ensures that the final compound is not only correctly identified by its spectroscopic fingerprint but is also free from significant impurities, which is paramount for obtaining reliable data in biological assays or further chemical transformations.

Conclusion

The structural verification of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is definitively achievable through a multi-technique spectroscopic approach. This guide provides a robust, predictive framework for the expected ¹H NMR, ¹³C NMR, FT-IR, and HRMS data. By adhering to the detailed experimental protocols and comparing the acquired data against these predicted benchmarks, researchers can confidently confirm the identity, structure, and purity of their synthesized material. This analytical rigor is fundamental to the integrity and reproducibility of scientific research in the fields of chemistry and drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. PubChem. Retrieved February 2, 2026, from a URL available in the search results.
  • Kebiroglu, M. H., & Soliman, S. M. (2025). Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved February 2, 2026, from [Link].

  • ChemSynthesis. (2025). 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. Retrieved February 2, 2026, from a URL available in the search results.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2025). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved February 2, 2026, from [Link].

  • PubChemLite. (n.d.). 5-(4-ethoxyphenyl)-1h-pyrazole-3-carboxylic acid (C12H12N2O3). Retrieved February 2, 2026, from a URL available in the search results.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved February 2, 2026, from a URL available in the search results.
  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. (n.d.). (PDF) Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved February 2, 2026, from [Link].

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved February 2, 2026, from a URL available in the search results.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from a URL available in the search results.
  • MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved February 2, 2026, from [Link].

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved February 2, 2026, from a URL available in the search results.
  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Retrieved February 2, 2026, from a URL available in the search results.
  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • The Automated Topology Builder. (n.d.). 3-Acetyl-1H-pyrazole-5-carboxylicacid. Retrieved February 2, 2026, from a URL available in the search results.
  • ChemSynthesis. (2025). 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved February 2, 2026, from a URL available in the search results.
  • Turkish Journal of Chemistry. (n.d.). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Retrieved February 2, 2026, from a URL available in the search results.

Sources

Methodological & Application

protocol for synthesizing 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest as a structural motif in medicinal chemistry and materials science. The synthetic strategy is a robust three-step process commencing with a base-mediated Claisen condensation to form a key β-keto ester intermediate. This intermediate undergoes a classical Knorr-type cyclization with hydrazine hydrate to construct the pyrazole core. The final step involves the saponification of the resulting pyrazole ester to yield the target carboxylic acid. This guide is designed for researchers and professionals in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-purity outcomes.

Introduction and Synthetic Strategy

Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The title compound, 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, serves as a valuable building block for creating more complex molecular architectures. The synthetic approach detailed herein is designed for efficiency and scalability, relying on well-established and high-yielding chemical transformations.

The overall strategy is depicted below:

  • Step 1: Claisen Condensation. 2'-Ethoxyacetophenone is reacted with diethyl oxalate in the presence of a strong base, sodium ethoxide, to yield the 1,3-dicarbonyl intermediate, ethyl 2-(2-ethoxyphenyl)-2,4-dioxobutanoate.

  • Step 2: Pyrazole Ring Formation. The dicarbonyl intermediate is cyclized with hydrazine hydrate in an acidic medium. This reaction selectively forms the pyrazole ring, yielding ethyl 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylate.

  • Step 3: Ester Hydrolysis. The ethyl ester is hydrolyzed under basic conditions, followed by acidic workup, to afford the final product, 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Reaction Mechanism and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.

  • Claisen Condensation: This reaction involves the formation of an enolate from 2'-ethoxyacetophenone by the strong base, sodium ethoxide.[3] This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, forming the β-keto ester product.[4][5][6] Using a full equivalent of base is crucial as it deprotonates the product, driving the equilibrium towards completion.[5]

  • Knorr Pyrazole Synthesis: This is a classic method for forming pyrazole rings.[7] The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with hydrazine.[8] The more reactive ketone carbonyl of the intermediate is first attacked by a nitrogen atom of hydrazine to form a hydrazone. The second nitrogen atom then undergoes an intramolecular nucleophilic attack on the ester carbonyl, followed by dehydration, to form the stable aromatic pyrazole ring.[7]

  • Saponification: The final step is a standard base-catalyzed hydrolysis of the ethyl ester.[9] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate expels the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Supplier (Example)
2'-Ethoxyacetophenone610-48-0C₁₀H₁₂O₂164.20Sigma-Aldrich
Diethyl Oxalate95-92-1C₆H₁₀O₄146.14Sigma-Aldrich
Sodium Ethoxide141-52-6C₂H₅NaO68.05Sigma-Aldrich
Ethanol (Anhydrous)64-17-5C₂H₅OH46.07Fisher Scientific
Hydrazine Hydrate (~64%)7803-57-8H₆N₂O50.06Sigma-Aldrich
Glacial Acetic Acid64-19-7C₂H₄O₂60.05VWR
Sodium Hydroxide1310-73-2NaOH40.00VWR
Hydrochloric Acid (conc.)7647-01-0HCl36.46Fisher Scientific
Diethyl Ether60-29-7C₄H₁₀O74.12VWR
Ethyl Acetate141-78-6C₄H₈O₂88.11VWR
Hexanes110-54-3C₆H₁₄86.18VWR
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer for characterization

Detailed Experimental Protocol

Overall Synthetic Pathway

G Overall Synthesis Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Hydrolysis A 2'-Ethoxyacetophenone C Ethyl 2-(2-ethoxyphenyl)-2,4-dioxobutanoate A->C  NaOEt, EtOH  0°C to RT B Diethyl Oxalate B->C  NaOEt, EtOH  0°C to RT D Ethyl 3-(2-ethoxyphenyl)-1H- pyrazole-5-carboxylate C->D  Hydrazine Hydrate  AcOH, EtOH, Reflux E 3-(2-ethoxyphenyl)-1H- pyrazole-5-carboxylic acid D->E  1. NaOH (aq), EtOH, Reflux  2. HCl (aq)

Caption: The three-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 2-(2-ethoxyphenyl)-2,4-dioxobutanoate
  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Base Preparation: To the flask, add sodium ethoxide (6.81 g, 100 mmol) and 150 mL of anhydrous ethanol. Stir the suspension.

  • Reactant Addition: In a separate beaker, prepare a solution of 2'-ethoxyacetophenone (16.42 g, 100 mmol) and diethyl oxalate (14.61 g, 100 mmol). Add this solution to the dropping funnel.

  • Reaction: Cool the flask containing the sodium ethoxide suspension to 0-5 °C using an ice bath. Add the solution from the dropping funnel dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. The reaction mixture will become a thick, yellow-orange slurry.

  • Work-up: Pour the reaction mixture into 300 mL of ice-cold water. Acidify the aqueous solution to pH 3-4 with 2M HCl. A yellow precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the solid under vacuum to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylate
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the crude ethyl 2-(2-ethoxyphenyl)-2,4-dioxobutanoate from the previous step (assuming ~100 mmol) with 100 mL of ethanol.

  • Hydrazine Addition: To this suspension, add hydrazine hydrate (5.0 g, ~100 mmol) followed by glacial acetic acid (6.0 mL, ~105 mmol).

    • Causality Note: Acetic acid acts as a catalyst for the condensation and helps to neutralize the basicity of hydrazine hydrate.[7]

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 300 mL of ice-cold water. A pale yellow or off-white solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove any residual acetic acid and hydrazine salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pyrazole ester as a crystalline solid.

Step 3: Synthesis of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
  • Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylate (e.g., 20.0 g, 73 mmol) in 100 mL of ethanol.

  • Hydrolysis: Prepare a solution of sodium hydroxide (5.8 g, 145 mmol) in 50 mL of water and add it to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting ester spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate will form.

    • Causality Note: The target compound is insoluble in acidic aqueous media, causing it to precipitate out upon protonation of the carboxylate salt.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration and wash with copious amounts of cold water (3 x 100 mL) until the washings are neutral to pH paper.

  • Drying and Purification: Dry the product in a vacuum oven at 50-60 °C. If necessary, the final product can be further purified by recrystallization from ethanol or an ethyl acetate/hexanes mixture.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Expected Yield 65-75% (overall yield from 2'-ethoxyacetophenone)
Melting Point To be determined experimentally
¹H NMR Expect signals for ethoxy protons, aromatic protons, a pyrazole CH proton, and a broad singlet for the carboxylic acid OH.
¹³C NMR Expect signals for aromatic carbons, pyrazole ring carbons, ethoxy carbons, and a downfield signal for the carboxylic acid carbonyl.[10]
FT-IR (KBr, cm⁻¹) Broad O-H stretch (~2500-3300), C=O stretch (~1700), C=C and C=N stretches (~1450-1600), C-O stretch (~1250).[11]
Mass Spec (ESI-) [M-H]⁻ expected at m/z ≈ 245.09

Experimental Workflow Visualization

Caption: Step-by-step laboratory workflow diagram.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere. Avoid contact with skin and eyes.

  • Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen.[12] Avoid inhalation of vapors and any skin contact.[13] Always handle in a fume hood and wear appropriate gloves. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13]

  • Strong Acids/Bases: Concentrated HCl and NaOH are highly corrosive. Handle with care, avoiding skin and eye contact. Acid/base spills should be neutralized appropriately.

References

  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Request PDF. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved February 2, 2026, from [Link]

  • Chemisky. (2024, January 23). Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. Retrieved February 2, 2026, from [Link]

  • Asian Journal of Chemistry. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 2, 2026, from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved February 2, 2026, from [Link]

  • Technical Disclosure Commons. (2022, November 14). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • ChemSynthesis. (n.d.). 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved February 2, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Retrieved February 2, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved February 2, 2026, from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Retrieved February 2, 2026, from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved February 2, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 2, 2026, from [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved February 2, 2026, from [Link]

  • Oriental Journal of Chemistry. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved February 2, 2026, from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved February 2, 2026, from [Link]

Sources

analytical methods for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive analytical framework for the characterization of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 890621-20-2), a critical heterocyclic building block often utilized in the synthesis of pyrazolopyrimidinone-based pharmaceuticals (e.g., Sildenafil analogs) and novel anti-inflammatory agents.

Due to the amphoteric nature of the pyrazole ring and the acidic carboxylic tail, this molecule presents unique chromatographic challenges, particularly regarding peak tailing and tautomeric equilibrium. This guide outlines a validated RP-HPLC protocol, mass spectrometry settings, and spectroscopic signatures (NMR/IR) to ensure rigorous quality control (QC) and structural confirmation.

Chemical Identity & Structural Considerations

  • IUPAC Name: 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid[1]

  • Molecular Formula: C₁₂H₁₂N₂O₃[2]

  • Molecular Weight: 232.24 g/mol [2][3]

  • CAS Number: 890621-20-2[1]

  • pKa Values (Predicted):

    • COOH: ~3.5 (Acidic)

    • Pyrazole NH: ~14 (Very weak acid) / Pyrazole N: ~2.5 (Weak base)

Expert Insight on Tautomerism: Researchers must recognize that 1H-pyrazoles bearing substituents at positions 3 and 5 exist in annular tautomeric equilibrium. In solution, the proton oscillates between N1 and N2. Consequently, 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is chemically equivalent to 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid. Analytical methods, particularly NMR, may show broadened signals at room temperature due to this rapid exchange.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To separate the target analyte from potential synthetic impurities (e.g., unreacted hydrazine, ethyl 2-ethoxybenzoate, or decarboxylated byproducts).

Rationale: A standard C18 column often yields split peaks for pyrazoles due to silanol interactions. We utilize a "Mixed-Mode" or highly end-capped C18 column with acidic mobile phase control to suppress ionization of the carboxylic acid (keeping it neutral for retention) and protonate the pyrazole nitrogen (preventing silanol binding).

Method Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus) or Mixed-Mode (e.g., SIELC Newcrom R1)
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection (UV) 254 nm (Aromatic π-π*) and 220 nm (Amide/Carboxyl)
Run Time 20 Minutes
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
12.04060
15.01090
15.19010
20.09010

Sample Preparation: Dissolve 10 mg of sample in 10 mL of Methanol:Water (50:50). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter before injection.

Protocol 2: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation and impurity identification.

Mechanism: The molecule contains both a basic nitrogen (pyrazole) and an acidic group (COOH).[2] Therefore, it can be analyzed in both positive and negative modes.

  • ESI (+): Forms

    
     at m/z 233.2. Preferred for sensitivity.
    
  • ESI (-): Forms

    
     at m/z 231.2. Preferred for selectivity against non-acidic impurities.
    
MS Source Settings (Generic ESI)
ParameterSetting
Ionization Mode Electrospray Ionization (ESI) Positive/Negative
Capillary Voltage 3.5 kV (+) / 2.5 kV (-)
Desolvation Temp 350°C
Gas Flow 600 L/hr
Cone Voltage 30 V (Optimize for fragmentation)

Protocol 3: Spectroscopic Characterization (NMR & IR)

Objective: Structural elucidation.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is required due to the poor solubility of the acid in CDCl₃ and to stabilize the tautomeric protons via hydrogen bonding.

¹H NMR (400 MHz, DMSO-d₆) Expected Shifts:

  • δ 13.0 - 13.5 ppm (br s, 1H): Carboxylic acid –OH (Exchangeable).

  • δ 13.0 - 13.5 ppm (br s, 1H): Pyrazole –NH (Often overlaps with COOH or appears very broad).

  • δ 7.8 - 7.9 ppm (dd, 1H): Phenyl proton ortho to pyrazole.

  • δ 7.3 - 7.4 ppm (m, 1H): Phenyl proton.

  • δ 7.1 - 7.2 ppm (s, 1H): Pyrazole CH (C4 position). Critical diagnostic peak.

  • δ 7.0 - 7.1 ppm (d, 1H): Phenyl proton ortho to ethoxy.

  • δ 6.9 - 7.0 ppm (t, 1H): Phenyl proton.

  • δ 4.1 ppm (q, 2H): Ethoxy –OCH₂–.

  • δ 1.4 ppm (t, 3H): Ethoxy –CH₃.

Infrared Spectroscopy (FT-IR)
  • 3200 - 2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer) + N-H stretch.

  • 1680 - 1700 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1580 - 1600 cm⁻¹: C=N / C=C aromatic vibrations.

  • 1250 cm⁻¹: C-O stretch (Aryl ether).

Workflow Visualization

The following diagram illustrates the logical flow for complete characterization, from synthesis crude to certified reference material.

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_Analysis Analytical Triage Start Crude Synthesis Product Dissolution Dissolve in MeOH:H2O (1:1) Sonicate 5 mins Start->Dissolution Filter Filter (0.22 µm PTFE) Dissolution->Filter HPLC RP-HPLC (C18/Mixed Mode) Purity Check Filter->HPLC Decision Purity > 98%? HPLC->Decision MS LC-MS (ESI +/-) MW Confirmation (232.24 Da) NMR 1H NMR (DMSO-d6) Structural Validation MS->NMR Final Release as Reference Standard NMR->Final Decision->MS Yes Recryst Recrystallize (Ethanol/Water) Decision->Recryst No Recryst->Dissolution Retry

Figure 1: Analytical workflow for the purification and validation of pyrazole-5-carboxylic acid derivatives.

Troubleshooting & Causality

  • Problem: Split peaks in HPLC.

    • Cause: Pyrazole nitrogen interacting with residual silanols on the column stationary phase.

    • Solution: Increase buffer concentration (e.g., 20 mM Ammonium Formate) or switch to a column with "Shield" technology or Mixed-Mode phases (e.g., SIELC Newcrom R1) [1].

  • Problem: Missing Carboxyl Proton in NMR.

    • Cause: Chemical exchange with trace water in DMSO-d₆.

    • Solution: Dry the sample thoroughly or add a drop of D₂O (peak will disappear completely, confirming it is exchangeable).

References

  • SIELC Technologies.[4] (2018).[4] Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[5][6][7][8][9][10] PubChem Compound Summary for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013).[6][7] Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

Sources

In Vitro Assay Development for Profiling the Bioactivity of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to characterize the biological activity of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory functions.[1] Given the structural characteristics of the title compound, this guide focuses on two primary, high-probability target classes: Xanthine Oxidase (XO) and Phosphodiesterase 5 (PDE5). We present the scientific rationale, detailed step-by-step protocols, data analysis procedures, and self-validating controls for both a spectrophotometric XO inhibition assay and a fluorescence polarization-based PDE5 inhibition assay.

Introduction: The Scientific Rationale

The compound 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid belongs to the pyrazole carboxylic acid class of molecules. This heterocyclic motif is present in numerous FDA-approved drugs and clinical candidates. The rationale for selecting Xanthine Oxidase and PDE5 as primary screening targets is based on established structure-activity relationships for the pyrazole core.

  • Xanthine Oxidase (XO): As a key enzyme in purine metabolism that produces uric acid, XO is a major target for the treatment of gout.[2] Many nitrogen-containing heterocyclic compounds are known to inhibit XO.[3][4] An assay for XO inhibition provides a direct measure of the compound's potential as an anti-hyperuricemic agent.

  • Phosphodiesterase 5 (PDE5): PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways, including vasodilation.[5] The blockbuster drug sildenafil features a pyrazolopyrimidinone core, highlighting the compatibility of the pyrazole scaffold with the PDE5 active site. A PDE5 inhibition assay can therefore reveal potential applications in cardiovascular conditions or erectile dysfunction.[6]

This guide is designed to be a self-contained resource, explaining not just how to perform the assays, but why each step is critical for generating reliable and reproducible data.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test compound are foundational to any successful in vitro assay. Inaccurate concentrations will invalidate all subsequent results.

2.1. Physicochemical Properties and Solubility The first step is to assess the solubility of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid. While specific experimental data for this exact molecule is not readily available, general principles for small organic molecules apply.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power for organic compounds.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

    • Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration primary stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution using gentle vortexing or sonication. Visually inspect the solution for any particulates.

    • Aliquot the primary stock into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light and moisture.

2.2. Causality and Best Practices

  • Why DMSO? DMSO is miscible with aqueous assay buffers up to a certain concentration (typically <1% v/v) without significantly affecting enzyme activity. It is crucial to maintain the same final DMSO concentration across all wells (including controls) to negate any solvent-induced artifacts.

  • Why High-Concentration Stock? A concentrated stock allows for minimal volume addition to the final assay, thereby reducing the final percentage of organic solvent.

  • Trustworthiness through Validation: Always determine the final DMSO concentration that your specific assay can tolerate without loss of signal. This is done by running the assay with a range of DMSO concentrations (e.g., 0.1% to 2%) in the absence of any inhibitor and observing the effect on enzyme activity. The highest concentration with no significant effect is your permissible limit.

Assay Protocol 1: Xanthine Oxidase (XO) Inhibition

This protocol details a spectrophotometric assay to measure the inhibition of XO by monitoring the production of uric acid.

3.1. Principle of the Assay Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a distinct absorbance maximum at ~295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. Inhibitors will slow this rate.[2]

3.2. Experimental Workflow The general workflow for the XO inhibition assay is depicted below.

XO_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_read Data Acquisition prep_reagents Prepare Reagents (Buffer, XO, Xanthine) add_buffer Add Buffer & Compound/Control prep_reagents->add_buffer prep_compound Prepare Compound Dilutions (from DMSO stock) prep_compound->add_buffer add_xo Add Xanthine Oxidase (XO) add_buffer->add_xo pre_incubate Pre-incubate (5-15 min at 25°C) add_xo->pre_incubate start_reaction Start Reaction (Add Xanthine) pre_incubate->start_reaction read_plate Measure Absorbance at 295 nm (Kinetic Read over 10-20 min) start_reaction->read_plate

Caption: Workflow for the in vitro Xanthine Oxidase inhibition assay.

3.3. Materials and Reagents

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (Positive Control)[3]

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • DMSO (Anhydrous)

  • 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (Test Compound)

  • 96-well UV-transparent microplate

  • Multichannel pipette

  • Microplate spectrophotometer capable of kinetic reads at 295 nm

3.4. Step-by-Step Protocol

  • Prepare Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

    • Xanthine Oxidase Solution: Prepare a fresh solution of XO in assay buffer to a final concentration of 0.05-0.1 units/mL. Keep on ice.

    • Xanthine Solution (Substrate): Prepare a 150 µM solution of xanthine in assay buffer. Gentle warming may be required for full dissolution.

    • Positive Control: Prepare a dilution series of Allopurinol (e.g., from 100 µM down to 0.1 µM) in assay buffer from a DMSO stock.

    • Test Compound: Prepare a serial dilution of your test compound in assay buffer (e.g., from 100 µM down to 0.1 µM) from its DMSO stock.

  • Assay Plate Setup (Total Volume = 200 µL):

    • Blank (No Enzyme): 140 µL Assay Buffer + 40 µL Substrate Solution.

    • Negative Control (100% Activity): 120 µL Assay Buffer + 20 µL vehicle (e.g., 1% DMSO in buffer) + 20 µL XO Solution.

    • Positive Control: 120 µL Assay Buffer + 20 µL of each Allopurinol dilution + 20 µL XO Solution.

    • Test Compound: 120 µL Assay Buffer + 20 µL of each test compound dilution + 20 µL XO Solution.

  • Reaction and Measurement:

    • To the respective wells of the 96-well plate, add the buffer and the test compound/controls.

    • Add the XO solution to all wells except the Blank.

    • Pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 60 µL of the Xanthine substrate solution to all wells.[7]

    • Immediately place the plate in the spectrophotometer and begin a kinetic read at 295 nm, taking measurements every 30 seconds for 10-20 minutes.

3.5. Data Analysis

  • Calculate Reaction Rate (V): Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percentage Inhibition: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

3.6. Data Presentation

Concentration (µM)Rate (mOD/min)% Inhibition
Negative ControlV_neg_ctrl0
Test Cmpd - Conc 1V_inh_1% Inh_1
Test Cmpd - Conc 2V_inh_2% Inh_2
.........
Allopurinol - Conc 1V_pos_1% Inh_pos_1
.........

Assay Protocol 2: PDE5A1 Inhibition

This protocol describes a homogenous, fluorescence polarization (FP) based assay, which is highly suitable for high-throughput screening (HTS).

4.1. Principle of the Assay This assay measures the hydrolysis of a fluorescein-labeled cGMP substrate (cGMP-FAM). In its cyclic form, cGMP-FAM is small and tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5A1 hydrolyzes cGMP-FAM to GMP-FAM, the linear product is captured by a specific binding agent, forming a large, slow-tumbling complex. This results in a high fluorescence polarization signal. Inhibitors prevent this conversion, thus keeping the FP signal low.[8]

4.2. Signaling Pathway Context

PDE5_Pathway cluster_pathway cGMP Signaling Pathway GTP GTP sGC Soluble Guanylyl Cyclase (sGC) GTP->sGC cGMP cGMP (Active Second Messenger) sGC->cGMP PDE5 PDE5A1 (Target Enzyme) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP (Inactive) PDE5->GMP Relax Smooth Muscle Relaxation PKG->Relax Inhibitor 3-(2-ethoxyphenyl)-1H- pyrazole-5-carboxylic acid (Test Compound) Inhibitor->PDE5 Inhibition

Caption: Role of PDE5A1 in the cGMP signaling pathway and the point of inhibition.

4.3. Materials and Reagents

  • Commercial PDE5A1 Assay Kit (e.g., from BPS Bioscience or similar), which typically includes:[8]

    • Recombinant Human PDE5A1 Enzyme

    • Fluorescein-labeled cGMP (cGMP-FAM)

    • Binding Agent

    • Assay Buffer

  • Sildenafil or Vardenafil (Positive Control)

  • DMSO (Anhydrous)

  • 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (Test Compound)

  • Black, low-volume 96-well or 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

4.4. Step-by-Step Protocol Note: This is a generalized protocol. Always follow the specific instructions provided with your commercial assay kit.

  • Prepare Reagents:

    • Thaw all kit components on ice.

    • Prepare a dilution series of the test compound and positive control (Sildenafil) in assay buffer, ensuring the final DMSO concentration is constant and below the tolerance limit.

  • Enzyme Reaction:

    • Add 25 µL of the diluted test compound or control to the wells of the black microplate.

    • Add 25 µL of the diluted PDE5A1 enzyme solution to all wells.

    • Initiate the reaction by adding 25 µL of the cGMP-FAM substrate solution.

    • Incubate the plate at room temperature for 60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination and Signal Detection:

    • Stop the enzymatic reaction by adding 25 µL of the Binding Agent solution to all wells.

    • Incubate for an additional 15-30 minutes at room temperature to allow the binding to reach equilibrium.

    • Read the fluorescence polarization on a compatible microplate reader (Excitation ~485 nm, Emission ~530 nm).

4.5. Data Analysis

  • Define Controls:

    • Low FP Control (Inhibited): A known potent inhibitor (Sildenafil) at a saturating concentration, or a well with no enzyme.

    • High FP Control (Active): A well with enzyme and vehicle (DMSO) but no inhibitor.

  • Calculate Millipolarization (mP) values: The instrument software will typically provide this value.

  • Calculate Percentage Inhibition: % Inhibition = [1 - (mP_sample - mP_low_ctrl) / (mP_high_ctrl - mP_low_ctrl)] * 100

  • Determine IC50: Plot % Inhibition vs. log[Inhibitor] and fit to a 4PL curve to calculate the IC50 value.

4.6. Data Presentation

Concentration (µM)mP Value% Inhibition
High FP ControlmP_high0
Low FP ControlmP_low100
Test Cmpd - Conc 1mP_sample_1% Inh_1
Test Cmpd - Conc 2mP_sample_2% Inh_2
.........
Sildenafil - Conc 1mP_pos_1% Inh_pos_1
.........

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid. By employing these standardized and well-controlled in vitro assays, researchers can efficiently determine the compound's inhibitory activity against two high-value therapeutic targets, Xanthine Oxidase and PDE5. The resulting IC50 values will provide critical data for hit-to-lead campaigns, guiding further optimization and development of this promising chemical scaffold.

References

  • National Center for Biotechnology Information. "3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole". PubChem Compound Summary. Available at: [Link]

  • ResearchGate. "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications". ResearchGate Publication. Available at: [Link]

  • National Center for Biotechnology Information. "1H-Pyrazole-5-carboxylic acid". PubChem Compound Summary. Available at: [Link]

  • Asian Journal of Chemistry. "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides". Journal Article. Available at: [Link]

  • ChemSynthesis. "3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid". Compound Page. Available at: [Link]

  • ARKIVOC. "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives". Journal Article. Available at: [Link]

  • RSC Publishing. "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β". Journal Article. Available at: [Link]

  • National Center for Biotechnology Information. "Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids". PubMed Central. Available at: [Link]

  • PubMed. "Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products". PubMed Abstract. Available at: [Link]

  • National Library of Medicine. "In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid". PubMed Abstract. Available at: [Link]

  • BPS Bioscience. "PDE5A1 Assay Kit". Product Page. Available at: [Link]

  • National Center for Biotechnology Information. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review". PubMed Central. Available at: [Link]

  • Revista Bionatura. "In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F". Journal Article. Available at: [Link]

  • Taylor & Francis Online. "Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects". Journal Article. Available at: [Link]

  • F1000Research. "Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs". Journal Article. Available at: [Link]

  • MDPI. "In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds". Journal Article. Available at: [Link]

  • MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". Journal Article. Available at: [Link]

  • WUR eDepot. "Identification of phosphodiesterase type-5 (PDE-5) inhibitors in herbal supplements using a tiered approach". Publication Repository. Available at: [Link]

  • Comptox Chemicals Dashboard. "1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3)". Compound Page. Available at: [Link]

  • ResearchGate. "Synthesis of pyrazole carboxylic acid intermediate 5...". ResearchGate Figure. Available at: [Link]

  • ChemBK. "5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid". Compound Page. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

Pyrazole derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] Their unique chemical structure, featuring a five-membered ring with two adjacent nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of their biological effects.[1][2] This structural versatility has led to the development of numerous pyrazole-based compounds with potent anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3][4] In the realm of oncology, pyrazole derivatives have been shown to target various key cellular pathways implicated in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[1][2][3] This document provides a detailed guide to essential cell-based assays for characterizing the biological activity of novel pyrazole derivatives, with a focus on anticancer applications.

Core Principle: From Compound Synthesis to Cellular Response

The journey of a novel pyrazole derivative from a synthesized chemical entity to a potential therapeutic agent is paved with rigorous biological evaluation. Cell-based assays are the cornerstone of this process, providing the initial insights into a compound's efficacy and mechanism of action. These assays allow researchers to move beyond theoretical models and observe the real-world impact of a compound on living cells. The fundamental workflow involves treating cultured cells with the pyrazole derivative and subsequently measuring specific cellular responses.

G cluster_0 Experimental Setup cluster_1 Measurement and Analysis Compound Synthesis Compound Synthesis Cell Culture Cell Culture Compound Synthesis->Cell Culture Treatment Treatment Cell Culture->Treatment Incubation Incubation Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Biological Insights Biological Insights Data Analysis->Biological Insights

Caption: General workflow for cell-based assays.

I. Primary Screening: Assessing Cytotoxicity and Cell Viability

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[5][6][7]

A. The MTT Assay: A Measure of Metabolic Activity

Principle: This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[7] This reduction is primarily carried out by mitochondrial dehydrogenases.[7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan at a specific wavelength.[7][8]

Rationale for Use: The MTT assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. It is a robust and high-throughput method ideal for initial screening of a library of pyrazole derivatives to identify lead compounds and determine their half-maximal inhibitory concentration (IC50) values.[9]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]

  • Pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).[9][13]

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[12][13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5][8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software like GraphPad Prism.[9]

Data Presentation:

Pyrazole DerivativeTarget Cell LineIncubation Time (h)IC50 (µM)Reference
Compound 3fMDA-MB-4682414.97[12]
Compound 5rA375-0.96[14]
Compound 5bA549--[15]
Compound 7aHepG2-6.1[16]
Compound 7bHepG2-7.9[16]
Compound 10bMCF-7-10.05[17]
Roscovitine (Control)--0.99 (CDK2)[11]
Doxorubicin (Control)HepG2-24.7[16]

II. Mechanistic Assays: Unraveling the Mode of Action

Once a pyrazole derivative has demonstrated significant cytotoxic activity, the next crucial step is to elucidate its mechanism of action. This involves investigating its effects on key cellular processes such as apoptosis and the cell cycle.

A. Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many effective anticancer drugs exert their effects by inducing apoptosis in cancer cells.

Principle: Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Assays to detect apoptosis often utilize these hallmarks.

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

Rationale for Use: This is a widely used and highly informative method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for PS, and when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12][18]

G cluster_0 Cell Populations Viable Cell Viable Cell (Annexin V-, PI-) Early Apoptosis Early Apoptosis (Annexin V+, PI-) Viable Cell->Early Apoptosis PS Externalization Necrosis Necrosis (Annexin V-, PI+) Viable Cell->Necrosis Membrane Damage Late Apoptosis Late Apoptosis (Annexin V+, PI+) Early Apoptosis->Late Apoptosis Membrane Permeabilization

Caption: Distinguishing cell populations with Annexin V/PI staining.

Protocol: Annexin V/PI Staining

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[12][18]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

2. Caspase Activity Assays:

Rationale for Use: Caspases are a family of proteases that are central executioners of apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[12][18]

Protocol: Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the pyrazole derivative as described for the MTT assay.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

B. Cell Cycle Analysis: Investigating Proliferation Arrest

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.

Principle: The cell cycle is a tightly regulated process consisting of four phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The DNA content of a cell doubles during the S phase. By staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[11][12][19]

Rationale for Use: This assay allows researchers to determine if a pyrazole derivative induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which can provide valuable clues about its molecular target.[2][12][20]

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and untreated cells

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specific duration (e.g., 24 hours).[11][12]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in the PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the distribution of cells in the G1, S, and G2/M phases.[11][19]

III. Target-Specific Assays: Identifying Molecular Interactions

Many pyrazole derivatives have been designed to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.[1][2][3] These targets often include protein kinases, which are key regulators of cellular signaling pathways.

A. Kinase Inhibition Assays

Principle: Kinase assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is typically done by quantifying the transfer of a phosphate group from ATP to a substrate.

1. In Vitro Kinase Assays:

Rationale for Use: These assays use purified recombinant kinase enzymes to directly measure the inhibitory potential of a pyrazole derivative against a specific target. This provides a clean and direct assessment of target engagement.

Example Targets for Pyrazole Derivatives:

  • Cyclin-Dependent Kinases (CDKs): CDKs are critical for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[11][21][22][23]

  • B-Raf: The B-Raf kinase is a component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are common in melanoma and other cancers.[14][24][25][26][27]* Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. [27][28][29][30][31][32]* Hedgehog Signaling Pathway: This pathway is involved in embryonic development and can be aberrantly activated in some cancers. [33][34][35][36][37] Protocol: General In Vitro Kinase Assay (Luminescence-Based)

Materials:

  • Recombinant kinase (e.g., CDK2, B-Raf, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the pyrazole derivative at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes). [28]4. Detect ATP Consumption: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate + Substrate + ATP No Reaction No Reaction Kinase->No Reaction + Substrate + ATP + Inhibitor Low Luminescence Low Luminescence Phosphorylated Substrate->Low Luminescence High Luminescence High Luminescence No Reaction->High Luminescence

Caption: Principle of a luminescence-based kinase inhibition assay.

Data Presentation:

Pyrazole DerivativeTarget KinaseIC50 (µM)Reference
Compound 5rB-RafV600E0.10[14]
Compound 4jB-RafV600E1.033[27]
Compound 4jVEGFR-2-[27]
Compound 15CDK20.005 (Ki)[22]
Compound 9CDK20.96[23]
Sorafenib (Control)B-RafV600E2.86[27]

Conclusion: A Multi-faceted Approach to Characterization

The biological evaluation of novel pyrazole derivatives requires a systematic and multi-faceted approach. By employing a combination of cell-based assays, researchers can effectively screen for cytotoxic activity, elucidate the underlying mechanisms of action, and identify specific molecular targets. The protocols and principles outlined in this guide provide a solid foundation for the comprehensive characterization of this promising class of compounds, ultimately paving the way for the development of new and effective therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Center for Biotechnology Information. [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Iconscious. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. PubMed. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

  • (PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Design of Hedgehog pathway inhibitors for cancer treatment. PubMed Central. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. DovePress. [Link]

  • A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. MDPI. [Link]

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives Containing Acetamide Bond as Potential BRAF V600E Inhibitors. PubMed. [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. ResearchGate. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Flow cytometric analysis for cell cycle distribution. (A) Control HCT,... ResearchGate. [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Unknown Source. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Torrossa. [Link]

  • Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog. Frontiers. [Link]

  • Schematic representation of MTT assay protocol. ResearchGate. [Link]

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. National Center for Biotechnology Information. [Link]

  • New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computational studies. RSC Publishing. [Link]

  • New small-molecule inhibitors of the Hedgehog signaling pathway. Otava Chemicals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most fundamental reactions in heterocyclic chemistry. As Senior Application Scientists, we understand that successful synthesis is not just about following a recipe; it's about understanding the causality behind each experimental choice. This center provides troubleshooting guides, FAQs, and detailed protocols to navigate the common challenges encountered during pyrazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing the pyrazole core?

A1: The most prevalent and robust method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves reacting a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone of pyrazole chemistry due to its reliability and the ready availability of starting materials.[2][3] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions that allow for the construction of highly substituted pyrazoles in a single step.[1][4]

Q2: I am using an unsymmetrical 1,3-dicarbonyl. Why am I getting a mixture of two different products?

A2: This is a classic challenge of regioselectivity. When an unsymmetrical 1,3-dicarbonyl reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two different intermediate pathways and, ultimately, a mixture of two regioisomers.[1][5][6] The final product ratio is a delicate balance of steric hindrance and the electronic properties of the substituents on the dicarbonyl compound, as well as the specific reaction conditions employed.[6]

Q3: What is the fundamental role of a catalyst in the Knorr pyrazole synthesis?

A3: In the Knorr synthesis, a catalyst, typically a mineral or organic acid, plays a crucial role in accelerating the reaction.[2] Its primary function is to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. The catalyst facilitates both the initial condensation and the subsequent dehydration step, which is essential for the final aromatization to the stable pyrazole ring.[2][3]

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during your experiments, explaining the underlying chemistry and providing actionable solutions.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. The cause can often be traced back to one of several key factors.

  • Possible Cause A: Suboptimal Reaction Temperature. The kinetics of pyrazole formation are highly temperature-dependent. Too low a temperature may result in an impractically slow reaction, while too high a temperature can lead to decomposition of starting materials or the final product.

  • Expert Recommendation: Begin by screening the reaction at a moderate temperature (e.g., 70-80 °C).[7] If conversion is low, incrementally increase the temperature. Conversely, if you observe significant decomposition or charring, reduce the temperature. It's a balance between reaction rate and stability. Some modern protocols have even achieved high yields at room temperature by carefully selecting the solvent and catalyst.[5]

  • Possible Cause B: Inappropriate Solvent or Base/Acid. The choice of solvent and catalyst is critical and interdependent. Aprotic solvents may favor one reaction pathway, while protic solvents can facilitate proton transfer steps necessary for another.[8] Similarly, the strength and type of base or acid can dramatically influence reaction rates.

  • Expert Recommendation: If a standard solvent like ethanol is providing low yields, consider screening alternatives. For instance, a switch to a dipolar aprotic solvent like DMF or DMAc has been shown to improve yields and regioselectivity in certain cases.[8] If using a base, ensure it is strong enough to deprotonate the necessary intermediates but not so strong as to cause unwanted side reactions. K₂CO₃ is often a good starting point for base-facilitated reactions.[5]

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low / No Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check temp_screen Screen Reaction Temperature (e.g., RT, 50°C, 80°C, 110°C) reagent_check->temp_screen Reagents OK solvent_screen Screen Solvent Polarity (e.g., Ethanol, THF, DMF, Toluene) temp_screen->solvent_screen No Improvement success Yield Improved temp_screen->success Improvement Seen catalyst_check Optimize Catalyst (Acidic vs. Basic Conditions) solvent_screen->catalyst_check No Improvement solvent_screen->success Improvement Seen concent_check Adjust Reagent Concentration catalyst_check->concent_check No Improvement catalyst_check->success Improvement Seen concent_check->success Improvement Seen

Caption: A decision tree for systematically troubleshooting low yields.

Issue 2: Poor Regioselectivity (Product Mixture)

Controlling which regioisomer is formed is paramount for downstream applications. This is primarily a concern with unsymmetrical 1,3-dicarbonyls.

  • Underlying Principle: The regiochemical outcome is determined by which carbonyl is attacked first by the hydrazine. This initial step is governed by a combination of steric and electronic factors. Generally, the less sterically hindered and more electronically deficient (more electrophilic) carbonyl is attacked preferentially.[6]

  • Expert Recommendation 1: Solvent Engineering. The solvent can dramatically influence regioselectivity. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can favor the formation of one regioisomer over another compared to traditional protic solvents like ethanol.[8] This is because the solvent can stabilize or destabilize the transition states leading to the different isomers.

  • Expert Recommendation 2: pH Control. The acidity of the reaction medium can shift the mechanistic pathway. Under acidic conditions, the reaction may proceed through different intermediates than under neutral or basic conditions, leading to a different major regioisomer.[1][6] Adding a controlled amount of acid (e.g., HCl in an amide solvent) can significantly enhance the regioselectivity.[8]

Factors Influencing Regioselectivity

The diagram below illustrates the competing pathways in the reaction of an unsymmetrical dicarbonyl.

G sub Unsymmetrical 1,3-Dicarbonyl + Hydrazine path_a Pathway A|Attack at more electrophilic / less hindered C=O sub->path_a path_b Pathway B|Attack at less electrophilic / more hindered C=O sub->path_b iso_a Regioisomer A (Kinetic Product) path_a->iso_a iso_b Regioisomer B (Thermodynamic Product) path_b->iso_b conditions Reaction Conditions - Solvent (Protic vs. Aprotic) - pH (Acidic vs. Basic) - Temperature conditions->sub

Sources

troubleshooting guide for pyrazole compound purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract

Pyrazole derivatives are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Ruxolitinib) but present a unique "purification paradox." While their aromatic stability suggests robustness, their amphoteric nature (


 of conjugate acid 

2.5;

of NH

14) leads to severe tailing on silica gel. Furthermore, the annular tautomerism of

-unsubstituted pyrazoles complicates structural assignment and separation. This guide provides field-proven protocols to resolve tailing, separate regioisomers, and manage crystallization failures.

Visualizing the Challenge: The Pyrazole Decision Matrix

Before selecting a protocol, determine the substitution state of your pyrazole. This dictates whether you are fighting tautomerism or polarity.

PyrazolePurification Start START: Pyrazole Crude Mixture N_Sub Is the Nitrogen (N1) Substituted? Start->N_Sub No_Sub NO (NH-Free) N_Sub->No_Sub Free NH Yes_Sub YES (N-Alkylated) N_Sub->Yes_Sub Fixed N-R Tautomer Issue: Annular Tautomerism (Fast exchange on NMR/TLC) No_Sub->Tautomer Method_A Method A: Base-Modified Silica (TEA or NH3) Tautomer->Method_A Method_B Method B: Reverse Phase (C18) High pH (Bicarbonate) Tautomer->Method_B Regio Issue: Regioisomers (1,3 vs 1,5) Yes_Sub->Regio Method_C Method C: Toluene/EtOAc Gradient (Dipole Separation) Regio->Method_C Method_D Method D: Recrystallization (Solvent Specific) Regio->Method_D

Figure 1: Purification logic flow.


-unsubstituted pyrazoles require base suppression to prevent silanol interaction, while 

-substituted isomers require selectivity optimization based on dipole moments.

Module 1: Chromatography Troubleshooting

Q: Why do my pyrazoles streak/tail on silica columns despite good solubility?

The Mechanism: Silica gel is acidic (


, silanol 

). Pyrazoles act as weak Lewis bases. The lone pair on the

nitrogen hydrogen-bonds with acidic silanols, causing "drag" (tailing) rather than distinct partitioning.

The Solution: Amine Modification (The "Silanol Block") You must neutralize the stationary phase surface.

Protocol: The 1% TEA Method

  • Slurry Preparation: Do not just add base to the solvent bottle. Pre-equilibrate the column.

  • The "Pre-Wash": Flush the packed silica column with 3 Column Volumes (CV) of Hexane:EtOAc (containing 1% Triethylamine) .

  • The Mobile Phase: Run your gradient using solvents that also contain 0.5% to 1% Triethylamine (TEA) or 1%

    
     .
    
    • Note: TEA is easier to remove via rotovap/vacuum than pyridine.

  • Detection: TEA absorbs UV below 254nm. Ensure your detector is set to 254nm or 280nm to avoid baseline noise.

ModifierProsConsBest For
Triethylamine (TEA) Excellent peak shape; volatile.UV cutoff interference <240nm.General Flash Chromatography.

in MeOH
Strong suppression; no UV noise.Hard to prepare consistent concentration.Highly polar/water-soluble pyrazoles.
Diatomaceous Earth (HM-N) Inert; prevents agglomeration.Requires dry loading.[1]Poorly soluble crude mixtures.[2]

Self-Validating Check: Run a TLC plate. Dip the plate in the mobile phase with TEA before spotting. If the spot is round (Rf ~0.3-0.5) vs. a streak on a standard plate, the protocol will work.

Module 2: Separating Regioisomers (1,3- vs 1,5-)

Q: I cannot separate the 1,3- and 1,5-isomers. They co-elute in Hexane/EtOAc.

The Mechanism: In


-alkylated pyrazoles, the 1,3-isomer and 1,5-isomer often have identical polarity indices in standard solvent systems. However, their dipole moments  differ significantly. The 1,3-isomer usually has a smaller net dipole (vectors cancel) compared to the 1,5-isomer.

The Solution:


-

Interaction Chromatography
Switch from aliphatic solvents (Hexane) to aromatic solvents (Toluene). Toluene interacts differently with the

-systems of the two isomers.

Protocol: The Toluene Gradient

  • Stationary Phase: Standard Silica (40-63 µm).

  • Mobile Phase A: Toluene (or Benzene if safety permits).

  • Mobile Phase B: Ethyl Acetate (or Acetone).

  • Gradient: 0%

    
     20% B over 10 CV.
    
    • Result: The 1,3-isomer (less polar/lower dipole) typically elutes first. The 1,5-isomer elutes second.

Data: Elution Order Verification

Isomer Structure Note Polarity Elution Order (Typ.)
1,3-Isomer Substituents spaced out Lower Dipole First (Higher Rf)

| 1,5-Isomer | Substituents crowded (Steric clash) | Higher Dipole | Second (Lower Rf) |

Expert Tip: If chromatography fails, check the boiling points. 1,3-isomers are often significantly more volatile than 1,5-isomers. Vacuum distillation (Kugelrohr) can sometimes achieve separation where columns fail.

Module 3: Crystallization & Workup

Q: My product "oils out" instead of crystallizing. How do I recover the solid?

The Mechanism: Pyrazoles often form supersaturated oils due to low melting points and the presence of trace solvent impurities (like EtOAc) that disrupt crystal lattice formation.

The Solution: Trituration & Seeding

  • Evaporation: Rotovap to dryness, then put on high vacuum for >2 hours to remove trace EtOAc (which inhibits crystallization).

  • The Solvent Switch: Dissolve the oil in a minimal amount of warm Diethyl Ether or MTBE .

  • The Anti-Solvent: Add Pentane or Hexane dropwise until the solution turns slightly cloudy.

  • The Scratch: Take a glass spatula and vigorously scratch the side of the flask at the air-liquid interface. This creates nucleation sites.

  • The Freeze: Place in a -20°C freezer overnight.

Recommended Solvent Pairs for Pyrazoles:

  • Ethanol / Water (Classic)

  • EtOAc / Hexane (Standard)[3]

  • Isopropanol (IPA) (Best for highly crystalline derivatives)

Module 4: Advanced Scavenging (Metal Removal)

Q: I synthesized my pyrazole via Suzuki coupling. How do I remove the Palladium?

Pyrazoles are excellent ligands for metals (Pd, Cu), making standard washes ineffective.

Protocol:

  • Dissolve crude in EtOAc.[4]

  • Add SiliaMetS® Thiol or N-Acetylcysteine (0.5 eq relative to metal).

  • Stir at 50°C for 30 minutes.

  • Filter through a pad of Celite.

  • The filtrate will be metal-free (Pd < 10 ppm).

References

  • Biotage. (2023).[5] Strategies for the Flash Purification of Basic Compounds. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of Heterocycles: Overcoming Tailing on Silica.[6] Teledyne Application Notes. Retrieved from [Link]

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles.Journal of Organic Chemistry, 73(9), 3523–3529. (Context on 1,3 vs 1,5 polarity). Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for enhancing the stability of this compound in solution. This document will delve into the potential stability challenges you may encounter during your experiments and offer practical, scientifically-grounded solutions.

Introduction: Understanding the Stability Challenges

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a molecule of significant interest in various research and development fields. Like many heterocyclic carboxylic acids, its stability in solution is paramount for obtaining reliable and reproducible experimental results. The structure, featuring a pyrazole core, a carboxylic acid group, and an ethoxyphenyl substituent, presents a unique combination of chemical properties that can influence its stability.

The primary challenges to the stability of this compound in solution include:

  • pH-dependent degradation: The presence of both a weakly basic pyrazole ring and an acidic carboxylic acid group makes the molecule susceptible to degradation at non-optimal pH values.[1] Extreme acidic or basic conditions can catalyze hydrolysis of the ethoxy group or other sensitive functionalities.

  • Oxidative degradation: The pyrazole ring and the electron-rich ethoxyphenyl group can be susceptible to oxidation, leading to the formation of unwanted byproducts.

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, which can induce photochemical reactions and degradation.

  • Solubility-stability interplay: As a carboxylic acid, the solubility of this compound is pH-dependent. Poor solubility can lead to precipitation and inaccurate concentration measurements, which can be mistaken for instability.

This guide will provide a structured approach to identifying and mitigating these stability issues through a series of troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed in a question-and-answer format to directly address specific problems you might encounter during your experiments.

Issue 1: I'm observing a decrease in the concentration of my compound in solution over a short period.

Question: I've prepared a stock solution of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid in an aqueous buffer, but when I re-analyze it after a few hours or a day, the concentration has dropped significantly. What could be the cause and how can I fix it?

Answer:

A rapid decrease in concentration can be due to several factors, primarily chemical degradation or physical precipitation. Here’s a systematic approach to troubleshoot this issue:

1. Suspect pH-Related Degradation:

  • The "Why": The stability of pharmaceuticals is often highly dependent on the pH of the solution.[1] For a molecule with both acidic (carboxylic acid) and weakly basic (pyrazole) functional groups, the pH will determine its ionization state and susceptibility to hydrolytic degradation. Extreme pH values, both acidic and basic, can accelerate the breakdown of the molecule, potentially through hydrolysis of the ether linkage or reactions involving the pyrazole ring.

  • Troubleshooting Steps:

    • Measure the pH of your solution: Ensure it is within a stable range. For many pharmaceutical compounds, a slightly acidic to neutral pH (typically 4-7) is often optimal for stability.[1]

    • Perform a pH stability screen: Prepare small-scale solutions of your compound in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the concentration at initial time and after a set period (e.g., 24, 48 hours) at your experimental temperature. This will help you identify the optimal pH range for stability.

    • Choose an appropriate buffer: Once the optimal pH is determined, select a buffer system that has a pKa close to this pH to ensure good buffering capacity. Common choices include citrate, acetate, and phosphate buffers.

2. Consider Oxidative Degradation:

  • The "Why": The pyrazole ring and the ethoxyphenyl group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.

  • Troubleshooting Steps:

    • De-gas your solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use antioxidants: Consider adding a small amount of an antioxidant to your solution. Common choices for aqueous solutions include ascorbic acid or sodium metabisulfite. For organic solutions, butylated hydroxytoluene (BHT) can be effective.

    • Avoid metal contamination: Use high-purity solvents and glassware to minimize the presence of metal ions that can catalyze oxidation. If metal ion contamination is suspected, a chelating agent like EDTA can be added.

3. Evaluate for Photodegradation:

  • The "Why": Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can provide the energy for degradative photochemical reactions.

  • Troubleshooting Steps:

    • Protect from light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil.

    • Conduct a photostability study: Expose a solution of your compound to a controlled light source (e.g., a photostability chamber) and compare its degradation to a sample kept in the dark. This will confirm if the compound is photolabile.

4. Check for Solubility and Precipitation Issues:

  • The "Why": The carboxylic acid moiety means the compound's solubility is pH-dependent. At a pH below its pKa, the compound will be in its less soluble free acid form and may precipitate out of solution, leading to an apparent decrease in concentration.

  • Troubleshooting Steps:

    • Visually inspect your solution: Look for any signs of cloudiness or solid particles.

    • Determine the pKa: Knowing the pKa of the carboxylic acid will help you choose a pH that ensures the compound is in its more soluble ionized form.

    • Use co-solvents: If solubility in purely aqueous buffers is an issue, consider adding a water-miscible organic co-solvent like ethanol, methanol, or DMSO. However, be mindful that co-solvents can also affect stability.

    • Consider cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their solubility and stability.[2][3][4]

Experimental Workflow for Troubleshooting Decreasing Concentration

G A New Peaks in Chromatogram B Analyze by HPLC-MS A->B D Perform Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) A->D C Determine Molecular Weights of Degradants B->C E Compare Degradant Profiles C->E D->E F Identify Degradation Pathway E->F G Implement Specific Stabilization Strategy F->G

Caption: Workflow for identifying degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid for long-term storage?

A1: For long-term storage, it is generally recommended to store the compound as a solid at low temperatures (e.g., -20°C or -80°C) and protected from light. If a stock solution is necessary, using a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and storing it at -80°C will minimize hydrolysis and other water-mediated degradation pathways. For immediate use in aqueous-based experiments, prepare the solution fresh from the solid or a frozen non-aqueous stock.

Q2: What is a good starting point for a buffer and pH to use for my experiments?

A2: A good starting point would be a phosphate or acetate buffer in the pH range of 5 to 7. Many organic molecules show good stability in this slightly acidic to neutral range. However, it is crucial to perform a pH stability study for your specific experimental conditions to confirm the optimal pH.

Q3: Are there any specific excipients I should consider to improve stability?

A3: Yes, besides buffers and antioxidants, cyclodextrins are an excellent choice. They can encapsulate the molecule, protecting it from light, oxidation, and hydrolysis, while also improving solubility. [2][3][4]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.

Q4: How can I monitor the stability of my compound in solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. This involves developing an HPLC method that can separate the parent compound from all potential degradation products.

Experimental Protocols

Protocol 1: pH Stability Screening
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering a pH range from 3 to 9 (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9).

  • Sample Preparation: Prepare a concentrated stock solution of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid in an organic solvent (e.g., DMSO). Spike a small, known volume of the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Incubation: Aliquot the samples into amber vials and store them at your desired experimental temperature (e.g., room temperature or 37°C). Also, keep a set of samples at a low temperature (e.g., 4°C) as a control.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze it by a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the initial concentration remaining versus time for each pH. The pH at which the concentration remains highest over time is the optimal pH for stability.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add 1N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to a controlled UV light source.

  • Time Points: Take samples at various time points and quench the reaction if necessary (e.g., neutralize the acid/base).

  • Analysis: Analyze all samples by HPLC-MS to identify and characterize the degradation products.

Protocol 3: Stability-Indicating HPLC Method Development
  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determine this by running a UV scan).

  • Method Validation: The method should be validated for specificity (ability to separate the drug from degradants), linearity, accuracy, and precision according to ICH guidelines.

Table 1: Example HPLC Gradient for Stability Analysis

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0955
20595
25595
26955
30955

Conclusion

Ensuring the stability of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid in solution is critical for the success of your research. By systematically addressing potential degradation pathways such as pH-mediated hydrolysis, oxidation, and photodegradation, you can significantly enhance the reliability of your experimental data. This guide provides a framework for troubleshooting common stability issues and developing robust experimental protocols. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Karrouchi, K., Brandán, S. A., Ansar, M., & Sert, Y. (2020). Synthesis, structural, molecular docking and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure, 1214, 128221.
  • Google Patents. (n.d.). Formulations containing celecoxib.
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
  • ResearchGate. (n.d.). Stability indicating HPLC method for celecoxib related substances in solid dosage forms. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]

  • Farmacia Journal. (n.d.). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medical Research. (n.d.). A Research on Formulation and Evaluation of Celecoxib Fast Disintegrating Capsule (200mg). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 26). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Retrieved from [Link]

  • bepls. (n.d.). Formulation and Evaluation of Solid Dispersion of Celecoxib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. Retrieved from [Link]

  • MDPI. (n.d.). The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Celecoxib Oral Suspension. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample chromatograms of celecoxib, internal standard, and degradation.... Retrieved from [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • Journal of Chemical Research. (2023, June 5). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medical Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • American Chemical Society. (2026, January 21). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. Retrieved from [Link]

Sources

method development for analyzing 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalysis of Pyrazole-Carboxylic Acid Derivatives

Topic: Method Development for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid & Metabolites Ticket ID: #PYR-MET-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have accessed the support portal for the bioanalysis of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (EPCA) . This guide addresses the unique challenges posed by this "chameleon" molecule—an amphoteric scaffold containing an acidic carboxyl group, a basic/acidic pyrazole ring, and a lipophilic ethoxy-phenyl moiety.

Below are the troubleshooting modules designed to resolve common failures in extraction, separation, and detection.

Module 1: Sample Preparation & Extraction

User Reported Issue: "I am seeing low recovery of the parent compound using Liquid-Liquid Extraction (LLE), and my glucuronide metabolites are disappearing."

Technical Diagnosis: You are likely facing a pH mismatch and stability issue .[1][2]

  • The pH Trap: EPCA has a pKa₁ (COOH) of ~3.3 and a pKa₂ (Pyrazole NH) of ~10.[1]2. At neutral pH, it exists as a mono-anion (COO⁻).[1] Anions do not extract well into organic solvents like MTBE or Ethyl Acetate.[1]

  • Glucuronide Instability: If you acidified the sample with strong acid (HCl) to protonate the carboxylic acid for extraction, you likely hydrolyzed the acyl-glucuronide metabolite back to the parent, artificially inflating parent recovery while losing the metabolite.

Resolution Protocol: Switch to Solid Phase Extraction (SPE) using a Weak Anion Exchange (WAX) mechanism.[1] This exploits the charge of the carboxylic acid rather than fighting it.[1]

Step-by-Step WAX Protocol:

  • Pre-treatment: Dilute plasma 1:1 with 2% Formic Acid (aq).[1] Crucial: This disrupts protein binding but keeps the pH > 3.0 to avoid hydrolysis.

  • Conditioning: Methanol followed by Water.[1]

  • Loading: Load sample at pH ~5-6 (ensure COOH is ionized to COO⁻).

  • Wash 1: 25 mM Ammonium Acetate (pH 5).[1] Removes proteins/salts.[1]

  • Wash 2: Methanol (removes neutrals/lipids).[1] The analyte stays bound by ionic interaction.

  • Elution: 2% Formic Acid in Methanol. This protonates the COOH, breaking the ionic bond and releasing the analyte.

Decision Tree for Extraction Strategy:

ExtractionWorkflow Start Start: Biological Matrix (Plasma/Urine) Target Target Analytes? Start->Target ParentOnly Parent Only (Lipophilic) Target->ParentOnly High Sensitivity Needed Metabolites Parent + Polar Metabolites (Glucuronides/Sulfates) Target->Metabolites Profiling/Safety Testing LLE LLE (Ethyl Acetate) *Requires Acidification (pH < 3)* *Risk: Glucuronide Hydrolysis* ParentOnly->LLE PPT Protein Precipitation (PPT) (Acetonitrile 3:1) *High Matrix Effect* Metabolites->PPT Quick/Dirty SPE SPE (Polymeric WAX) *Cleanest Extract* Metabolites->SPE Robust/Clean

Caption: Extraction strategy selection based on analyte stability and polarity.

Module 2: Chromatographic Separation

User Reported Issue: "My peaks are tailing severely, and the polar metabolites elute in the void volume."

Technical Diagnosis:

  • Tailing: The pyrazole nitrogen acts as a Lewis base, interacting with free silanols on the silica column support.[1]

  • Void Elution: The metabolites (especially O-desethyl and glucuronides) are significantly more polar than the ethoxy-parent.[1] Standard C18 columns often fail to retain them.[1]

Resolution Protocol:

  • Column Selection: Use a Charged Surface Hybrid (CSH) C18 or a Fluoro-Phenyl phase.[1]

    • Why? CSH particles have a low-level positive surface charge that repels basic analytes, sharpening peak shape.[1] Phenyl phases provide "pi-pi" selectivity for the pyrazole/phenyl rings.[1]

  • Mobile Phase Modifier: Use Ammonium Formate (5-10 mM) rather than just Formic Acid.[1]

    • Why? The ammonium ions mask silanols, and the buffering capacity stabilizes the ionization state of the carboxylic acid.

Recommended Gradient Table:

ParameterSetting
Column Waters XSelect CSH C18 or Phenomenex Kinetex F5 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B (Hold for polar metabolites) 1-6 min: 5-95% B 6-8 min: 95% B (Wash)

Module 3: Mass Spectrometry & Detection

User Reported Issue: "I see the parent mass in Positive mode, but the sensitivity for the glucuronide is poor. Which polarity should I use?"

Technical Diagnosis: This molecule is "schizophrenic" in MS:

  • Positive Mode (ESI+): Favored by the Pyrazole Nitrogen (proton acceptor).[1] Good for Parent and Des-ethyl metabolite.[1]

  • Negative Mode (ESI-): Favored by the Carboxylic Acid (proton donor).[1] Essential for Acyl Glucuronides (which ionize strongly in Neg mode) and to avoid in-source fragmentation.[1]

Resolution Protocol: Use Polarity Switching (Pos/Neg switching time < 20ms) if your instrument supports it.[1] If not, prioritize Negative Mode for metabolite quantification to ensure you capture the conjugates.[1]

Fragmentation Guide (MS/MS): When setting up MRM transitions, look for these specific losses:

AnalytePrecursor IonProduct Ion (Quant)Mechanism
Parent (EPCA) [M+H]+ ~233187 (Loss of COOH/OEt)Decarboxylation is the primary fragmentation pathway.
Parent (EPCA) [M-H]- ~231187 (Loss of CO₂)Loss of CO₂ (44 Da) is diagnostic for carboxylic acids.
O-Desethyl Met [M+H]+ ~205161Loss of remaining alkyl/COOH.[1]
Acyl Glucuronide [M-H]- ~407231 (Parent)Loss of glucuronic acid moiety (176 Da).

Module 4: Metabolite Identification (Met ID)

User Reported Issue: "I found a peak with M+176. Is this the N-glucuronide or the Acyl-glucuronide?"

Technical Diagnosis: Distinguishing N-glucuronides (on the pyrazole) from Acyl-glucuronides (on the carboxylic acid) is critical for safety assessment (MIST guidance). Acyl glucuronides are chemically reactive (protein adducts), whereas N-glucuronides are generally stable.

Differentiation Test:

  • Beta-Glucuronidase Hydrolysis: Both will hydrolyze, but at different rates.[1]

  • Chemical Stability: Incubate the sample at pH 7.4 (37°C) for 2 hours without enzyme.

    • Acyl-glucuronide: Will degrade or rearrange (acyl migration).[1]

    • N-glucuronide: Will remain stable.[1]

Metabolic Pathway Map:

MetabolicPathway Parent Parent (EPCA) [M+H]+ 233 DesEthyl O-Desethyl Met (Phase I) [M+H]+ 205 Parent->DesEthyl CYP450 (Dealkylation) AcylGluc Acyl-Glucuronide (Phase II - Unstable) [M-H]- 407 Parent->AcylGluc UGT (COOH Conjugation) NGluc N-Glucuronide (Phase II - Stable) [M-H]- 407 Parent->NGluc UGT (Pyrazole N Conj.) Sulfate/Gluc Conjugate Sulfate/Gluc Conjugate DesEthyl->Sulfate/Gluc Conjugate

Caption: Predicted biotransformation pathways for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.

References & Authority

  • FDA Guidance for Industry: Safety Testing of Drug Metabolites (MIST). (2020).[1] Defines the threshold (>10% of parent) for characterizing disproportionate metabolites like the des-ethyl derivative.

  • Dalvie, D. et al. Metabolism of five-membered nitrogen-containing heterocycles.[1][3] (2012).[1][4][5] Detailed review of pyrazole ring oxidation and glucuronidation patterns.

  • Li, J. et al. Improved quantitation of short-chain carboxylic acids in human biofluids using LC-MS/MS.[1] (2022).[1][4][6] Discusses matrix effects and fragmentation of carboxylic acid moieties.

  • Williams, R. pKa Data Compilation.[1][4] (2022).[1][4][6] Reference for pKa values of pyrazole and carboxylic acid functional groups.

Sources

Technical Support Center: Navigating the Challenge of Poor Cell Permeability in Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet significant hurdle in drug discovery: the poor cell permeability of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Here, we move beyond simple protocols to provide in-depth, field-tested insights and troubleshooting strategies rooted in established scientific principles. Our goal is to empower you with the knowledge to diagnose permeability issues, make informed decisions, and rationally design molecules with improved cellular uptake.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole carboxylic acid shows excellent potency in biochemical assays but has no activity in cell-based assays. What is the likely cause?

This is a classic and often frustrating scenario that strongly points to poor cell permeability as the primary culprit. The carboxylic acid moiety, while often crucial for target engagement (e.g., binding to an active site), is typically ionized at physiological pH (around 7.4). This negative charge significantly increases the polarity of the molecule, hindering its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.

Troubleshooting Workflow:

  • Confirm Permeability Issues: The first step is to experimentally verify that low permeability is indeed the problem. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point for a high-throughput, cell-free assessment of passive diffusion. If the compound shows low permeability in PAMPA, it confirms that the molecule itself struggles to cross a lipid barrier.

  • Assess Cellular Accumulation: If possible, use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of your compound after incubation with cells. A low intracellular concentration relative to the extracellular concentration provides direct evidence of poor uptake.

  • Evaluate Efflux: Consider the possibility that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of the cell. This can be tested using cell lines that overexpress specific transporters or by co-incubating your compound with known efflux inhibitors.

A High Biochemical Potency B No Cell-Based Activity A->B Observed Discrepancy C Hypothesis: Poor Cell Permeability B->C Leads to D Ionized Carboxylic Acid at pH 7.4 E Increased Polarity F Inability to Cross Lipid Bilayer G Verify with PAMPA Assay C->G Troubleshooting Step 1 H Measure Intracellular Concentration (LC-MS) C->H Troubleshooting Step 2 I Test for Efflux (e.g., P-gp Substrate) C->I Troubleshooting Step 3 D->E Causes E->F Causes

Caption: Initial troubleshooting workflow for potency discrepancies.

Q2: I've confirmed low permeability. What are the most effective strategies to improve the cellular uptake of my pyrazole carboxylic acid?

Once low permeability is confirmed, a medicinal chemistry strategy is required. The primary goal is to mask the polar carboxylic acid group temporarily or modify the overall molecular properties to favor membrane transit.

Key Strategies:

  • Prodrug Approach: This is one of the most widely used and effective strategies. By converting the carboxylic acid into a less polar, more lipophilic ester, you create a "prodrug" that can more easily cross the cell membrane. Once inside the cell, endogenous esterase enzymes cleave the ester, releasing the active carboxylic acid.

    • Common Prodrug Moieties:

      • Alkyl Esters (e.g., Ethyl, Isopropyl): Simple to synthesize and often effective.

      • Acyloxymethyl Esters: Can offer a different cleavage profile.

  • Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with another acidic group that has a more favorable pKa or better permeability characteristics, such as a tetrazole. This is a more involved strategy as it may significantly impact target binding and requires careful consideration of the structure-activity relationship (SAR).

  • Structural Modifications to Reduce Polarity: Systematically modify other parts of the molecule to increase its overall lipophilicity (LogP). This can be achieved by adding non-polar groups, but it's a delicate balance. A LogP value between 1 and 3 is often considered a good starting point for oral drug candidates. However, be mindful that increasing lipophilicity can sometimes lead to off-target effects or reduced solubility.

Start Confirmed Low Permeability Strategy1 Prodrug Approach (Mask Carboxylic Acid) Start->Strategy1 Strategy2 Bioisosteric Replacement (e.g., Tetrazole) Start->Strategy2 Strategy3 Structural Modification (Increase Lipophilicity) Start->Strategy3 Detail1 Synthesize Ester Prodrug (e.g., Ethyl Ester) Strategy1->Detail1 Detail3 Replace COOH with Another Acidic Group Strategy2->Detail3 Detail5 Increase LogP (Target: 1-3) Strategy3->Detail5 Detail2 Relies on Intracellular Esterase Cleavage Detail1->Detail2 Detail4 May Impact Target Binding (SAR) Detail3->Detail4 Detail6 Balance with Solubility and Off-Target Effects Detail5->Detail6

Caption: Key strategies for improving cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid and cost-effective method to assess the passive permeability of a compound.

Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and after an incubation period, the concentration of the compound in the acceptor wells is measured.

Step-by-Step Methodology:

  • Prepare Lipid Solution: Dissolve 20 mg of L-α-phosphatidylcholine in 1 mL of dodecane.

  • Coat Filter Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm). Allow the solvent to evaporate for at least 1 hour.

  • Prepare Donor Solution: Dissolve the test compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Prepare Acceptor Plate: Add 300 µL of buffer to each well of a 96-well acceptor plate.

  • Assemble and Incubate: Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the buffer. Add 150 µL of the donor solution to each well of the filter plate. Cover and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantify: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculate Permeability Coefficient (Pe): Use the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) Where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.

Data Interpretation:

Permeability (Pe) (10⁻⁶ cm/s)ClassificationInterpretation
> 1.5HighCompound is likely to be well-absorbed by passive diffusion.
0.5 - 1.5MediumPermeability may be sufficient but could be a limiting factor.
< 0.5LowPoor permeability is a significant issue; improvement strategies are needed.
Q3: My ester prodrug strategy isn't working. The prodrug is stable in the assay medium, but I still see no cellular activity. What's going on?

This indicates a potential issue with the second critical step of the prodrug strategy: intracellular cleavage. For the prodrug to be effective, it must not only enter the cell but also be efficiently converted back to the active carboxylic acid by intracellular enzymes.

Troubleshooting Steps:

  • Assess Intracellular Prodrug Conversion: The most direct way to investigate this is to measure the formation of the parent carboxylic acid inside the cells.

    • Protocol: Incubate the cells with the prodrug for various time points. After incubation, lyse the cells and analyze the lysate using LC-MS to quantify both the remaining prodrug and the newly formed active acid. A low level of the parent acid suggests poor enzymatic conversion.

  • Investigate Esterase Specificity: The rate of ester cleavage can vary significantly depending on the cell type and the specific esterase enzymes they express. If you are using a cell line with low esterase activity, your prodrug may not be effectively cleaved.

    • Solution: Consider synthesizing a different type of ester prodrug that may be a substrate for a broader range of esterases. You could also test your compound in a different cell line known to have high esterase activity to confirm that the prodrug concept is viable.

  • Check Prodrug Stability in Plasma (for in vivo studies): If your ultimate goal is in vivo efficacy, it's also crucial to assess the stability of the prodrug in plasma. Premature cleavage in the bloodstream can prevent the prodrug from reaching the target tissue.

References

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: The Role of Absorption and Distribution in Drug Discovery. Journal of Medicinal Chemistry, 41(7), 1007–1010. [Link]

  • Ambler, C. M., et al. (2017). The P-glycoprotein-mediated efflux of pyrazole-based inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473. [Link]

  • Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]

  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from Serendipity to Rational Design. Pharmacological Reviews, 63(3), 750–771. [Link]

  • Patil, P., et al. (2019). Bioisosteric Replacements of the Carboxylic Acid Group. Current Medicinal Chemistry, 26(28), 5394-5420. [Link]

  • Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. [Link]

Technical Support Center: Optimization of Microwave-Assisted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of microwave-assisted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying principles to empower you to make informed decisions in your research.

I. Troubleshooting Guide: From Low Yields to Unexpected Side Products

This section is structured to address specific problems you may encounter during your microwave-assisted pyrazole synthesis.

1. Issue: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in synthesis. Let's break down the potential causes and solutions systematically.

  • Question: I am not getting any product, or the yield is very low. What should I check first?

    Answer: Before delving into complex optimization, let's start with the fundamentals. First, confirm the integrity of your starting materials. Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure and have not degraded. Next, meticulously re-examine your reaction setup. Are the correct reagents being added in the proper sequence and stoichiometry? Even a small error in calculation can lead to a failed reaction. Finally, verify the settings on your microwave reactor. Ensure the correct temperature, pressure, and time are programmed.

  • Question: My starting materials are fine, but the reaction is still not working. What's the next step?

    Answer: The next crucial parameter to investigate is the solvent. The choice of solvent is critical in microwave chemistry as it is the primary medium for absorbing microwave energy and transferring it to the reactants.[1]

    • Insight: Microwave heating efficiency is dependent on the dielectric properties of the solvent.[2] Solvents with high dielectric constants, such as ethanol, DMF, and water, are excellent microwave absorbers and can significantly accelerate reaction rates.[3][4] If you are using a non-polar solvent like toluene or hexane, the reaction mixture may not be reaching the target temperature efficiently.

    Troubleshooting Steps:

    • Switch to a more polar solvent: If you are using a non-polar solvent, try switching to a polar protic solvent like ethanol or a polar aprotic solvent like DMF.

    • Solvent-free conditions: In some cases, running the reaction neat (solvent-free) can be highly effective, especially if the reactants themselves are polar.[5][6] This also simplifies purification.

    • Use a co-solvent: If your reactants are not soluble in a highly polar solvent, consider using a co-solvent system to improve solubility while maintaining good microwave absorption.

  • Question: I've optimized the solvent, but the yield is still suboptimal. How do I approach optimizing the reaction conditions?

    Answer: A systematic approach to optimizing microwave parameters is key. The interplay between temperature, time, and power is crucial for maximizing yield and minimizing side products.[7]

    Optimization Workflow:

    • Temperature Screening: Start by running the reaction at a range of temperatures (e.g., 100°C, 120°C, 150°C) for a fixed time (e.g., 10 minutes). Monitor the reaction progress by TLC or LC-MS to identify the temperature that gives the best conversion to the desired product.[8]

    • Time Course Study: Once an optimal temperature is identified, perform a time course study at that temperature (e.g., 5, 10, 15, 20 minutes) to determine the shortest time required for complete conversion. Prolonged reaction times can lead to product degradation.

    • Power Optimization: Modern microwave reactors often allow for power control. Start with a moderate power setting and adjust as needed. High power can lead to rapid temperature increases and potential side reactions, while low power may not be sufficient to drive the reaction to completion.

    Table 1: Example of Reaction Optimization Data

EntryTemperature (°C)Time (min)Power (W)SolventYield (%)
110010150Ethanol45
212010150Ethanol75
315010150Ethanol60 (decomposition observed)
41205150Ethanol60
512015150Ethanol78
612010100Ethanol65
712010200Ethanol76

2. Issue: Formation of Side Products and Impurities

The speed of microwave synthesis can sometimes lead to the formation of unwanted byproducts. Identifying and mitigating these is crucial for obtaining a pure product.

  • Question: I am getting my desired pyrazole, but also a significant amount of an isomeric byproduct. How can I improve regioselectivity?

    Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds. Microwave conditions can be tuned to favor the formation of one isomer over the other.

    • Insight: The regioselectivity of the cyclization reaction is influenced by the relative reactivity of the two carbonyl groups and the nature of the hydrazine used. Microwave heating can sometimes alter the selectivity compared to conventional heating due to rapid heating and localized superheating effects.

    Troubleshooting Steps:

    • Vary the Solvent and Catalyst: The polarity of the solvent and the nature of the catalyst (acidic or basic) can influence which carbonyl group is more readily attacked by the hydrazine. Experiment with different solvents (e.g., ethanol, acetic acid, DMF) and catalysts (e.g., a few drops of acetic acid or piperidine).

    • Modify the Hydrazine: If possible, using a hydrazine with a bulky substituent can sometimes direct the cyclization towards the less sterically hindered carbonyl group.

    • Temperature Optimization: Carefully re-optimize the reaction temperature. Sometimes, a lower temperature can provide better selectivity, even if it requires a slightly longer reaction time.

  • Question: My reaction mixture is turning dark, and I see charring. What is causing this decomposition?

    Answer: Charring is a clear indication of product or starting material decomposition due to excessive heat.

    • Insight: Microwave energy can create localized "hotspots" in the reaction mixture, especially if it is not stirred efficiently or if there are non-homogeneities.[9] This can lead to temperatures far exceeding the setpoint, causing thermal degradation.

    Troubleshooting Steps:

    • Reduce the Reaction Temperature: This is the most straightforward solution. Try running the reaction at a lower temperature.

    • Decrease the Microwave Power: A lower power setting will result in a slower heating rate, which can prevent overheating.

    • Ensure Efficient Stirring: Use a properly sized stir bar and ensure it is spinning effectively to distribute the heat evenly throughout the reaction mixture.

    • Use a Pulsed Heating Profile: Some microwave reactors allow for pulsed heating, which can help to dissipate heat and prevent runaway temperatures.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of microwave-assisted pyrazole synthesis.

  • Q1: What are the key safety precautions I should take when using a microwave reactor?

    A1: Safety is paramount in any chemical synthesis. With microwave chemistry, there are specific hazards to be aware of:

    • Pressure Buildup: Never use a sealed vessel that is not specifically designed for microwave synthesis. These reactions can generate significant pressure, and using a standard flask can lead to an explosion.[10]

    • Solvent Choice: Be cautious with volatile and flammable solvents. Always ensure your microwave reactor is properly ventilated.

    • Runaway Reactions: Highly exothermic reactions can be dangerous under microwave conditions. If you are trying a new reaction, start with a small scale and monitor the temperature and pressure closely.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Q2: How do I monitor the progress of a microwave reaction?

    A2: Since the reaction is in a sealed vessel, you cannot take samples during the run. The best practice is to set up a series of small-scale reactions at different time points (e.g., 2, 5, 10, 15 minutes). After each run, cool the vessel, and then analyze the contents by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of the reaction.[11]

  • Q3: Can I scale up my microwave-assisted pyrazole synthesis?

    A3: Yes, scaling up is possible, but it requires careful consideration. Simply increasing the volume in a small vessel is often not effective due to the limited penetration depth of microwaves.[12]

    • For moderate scale-up (up to a few grams): You may need to use a larger, specialized microwave vessel and re-optimize the reaction conditions.

    • For larger, industrial scale-up: Continuous flow microwave reactors are often the preferred method. These allow for the continuous processing of reactants, ensuring consistent heating and better control over the reaction parameters.[13]

  • Q4: What is the role of a catalyst in microwave-assisted pyrazole synthesis?

    A4: Catalysts, both acidic and basic, can significantly accelerate the cyclization reaction. In a microwave setting, the choice of catalyst can also influence the reaction's efficiency and selectivity.

    • Acid catalysts (e.g., acetic acid, p-toluenesulfonic acid): These are commonly used to protonate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.

    • Base catalysts (e.g., piperidine, triethylamine): These can deprotonate the hydrazine, increasing its nucleophilicity.

    • Solid-supported catalysts (e.g., graphene oxide): These can be particularly advantageous in microwave synthesis as they can be easily removed after the reaction, simplifying purification.[14]

III. Experimental Protocols

Here is a representative protocol for the microwave-assisted synthesis of a pyrazole derivative. Remember to always consult the safety data sheets (SDS) for all reagents before starting any experiment.

Protocol: Microwave-Assisted Synthesis of 1,3,5-Triphenyl-1H-pyrazole

Materials:

  • 1,3-Diphenyl-1,3-propanedione (chalcone)

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, add 1,3-diphenyl-1,3-propanedione (1.0 mmol, 224 mg) and a magnetic stir bar.

  • Add ethanol (4 mL) to dissolve the solid.

  • Add phenylhydrazine (1.1 mmol, 119 mg, 0.11 mL).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Seal the vial with a cap designed for the microwave reactor.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120°C

    • Time: 10 minutes

    • Power: 150 W (or as determined by your optimization)

    • Stirring: On

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before opening.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1,3,5-triphenyl-1H-pyrazole.

IV. Visualizations

Diagram 1: Microwave-Assisted Pyrazole Synthesis Workflow

workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_analysis Analysis & Workup cluster_output Output reagents Reagents mw_reactor Microwave Reactor (Set T, t, P) reagents->mw_reactor solvent Solvent solvent->mw_reactor catalyst Catalyst catalyst->mw_reactor monitoring TLC/LC-MS Monitoring mw_reactor->monitoring monitoring->mw_reactor Incomplete workup Workup & Purification monitoring->workup Reaction Complete product Pure Pyrazole workup->product

Caption: A typical workflow for microwave-assisted pyrazole synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting start Low/No Yield check_basics Check Starting Materials & Reaction Setup start->check_basics problem_found Rectify Basic Error check_basics->problem_found Error Identified optimize_solvent Optimize Solvent (Polarity, Co-solvent) check_basics->optimize_solvent Basics OK problem_found->start Re-run optimize_conditions Optimize Reaction Conditions (T, t, P) optimize_solvent->optimize_conditions successful Successful Synthesis optimize_conditions->successful

Caption: A logical approach to troubleshooting low yield issues.

V. References

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148). [Link]

  • Leonelli, F., & Mason, T. J. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2878–2889. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved February 10, 2026, from [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Buriol, C. S. S., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]

  • Bais, H., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 110-119. [Link]

  • Martinez, A., et al. (2022). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 27(9), 2999. [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Leonelli, F., & Mason, T. J. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Nardi, F., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(23), 8295. [Link]

  • Wang, S., et al. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 16(8), 6434-6446. [Link]

  • BS Publications. (n.d.). Microwave Assisted Chemistry Experiments. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved February 10, 2026, from [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(10), 843-858. [Link]

  • ResearchGate. (n.d.). 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS. Retrieved February 10, 2026, from [Link]

  • Wang, S., et al. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Al-Warhi, T., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. [Link]

  • Gaikwad, D. N., et al. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Journal of Biological and Chemical Chronicles, 5(3), 143-145. [Link]

  • Bhatt, K., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 27796–27807. [Link]

  • Kappe, C. O. (2008). Reproducibility and Scalability of Microwave-Assisted Reactions. Microwave-Assisted Synthesis of Heterocycles, 137-164. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 10, 2026, from [Link]

  • Sharma, U., et al. (2006). Thin layer chromatography as a tool for reaction optimisation in microwave assisted synthesis. Chemical Communications, (37), 3927-3929. [Link]

  • Hossain, M. A. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Authorea. [Link]

  • Khan, M. A. A., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 15(1), 1-13. [Link]

  • Buriol, C. S. S., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. SciELO. [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Nardi, F., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • ResearchGate. (2025). A Review on: A significance of microwave assist technique in green chemistry. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Synthesis under Sealed-Vessel Conditions. Organic Syntheses, 84, 11. [Link]

  • Chakole, D., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), c633-c645. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Pyrazole-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing one of the most critical challenges in the development of pyrazole-containing drug candidates: achieving optimal oral bioavailability. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous approved drugs.[1] However, the very physicochemical properties that make this heterocycle attractive for target binding often create significant hurdles for oral administration.

This guide is structured to provide direct, actionable answers to common issues encountered in the laboratory. We will move from initial troubleshooting and diagnosis to detailed experimental protocols and advanced enhancement strategies, grounding every recommendation in established scientific principles.

PART 1: Troubleshooting & FAQs - Initial Assessment & Diagnosis

This section addresses the primary questions that arise when a promising pyrazole compound fails to perform in vivo after oral administration.

Question 1: My pyrazole compound is highly potent in in vitro assays but shows poor efficacy when dosed orally in animal models. What are the most likely causes?

Answer: This is a classic and frequent scenario in drug discovery. The discrepancy between in vitro potency and in vivo oral efficacy almost always points to a poor pharmacokinetic profile. For pyrazole-based compounds, the primary culprits are typically one or a combination of the following three factors:

  • Poor Aqueous Solubility: Many pyrazole derivatives are planar, aromatic structures with high crystallinity and lipophilicity, leading to inherently low solubility in the aqueous environment of the gastrointestinal (GI) tract.[2][3] If a drug cannot dissolve, it cannot be absorbed. This is often the most significant initial barrier.[4]

  • High First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein directly to the liver before entering systemic circulation.[5] The liver is the body's primary metabolic hub.[6] Pyrazole compounds can be susceptible to rapid oxidative metabolism by hepatic enzymes, most notably Cytochrome P450s (CYPs).[2][7] This "first-pass effect" can eliminate a substantial fraction of the drug before it ever reaches its target, drastically reducing bioavailability.[8]

  • Low Intestinal Permeability & Active Efflux: For a drug to be absorbed, it must pass through the intestinal epithelial cell layer. While many pyrazoles are lipophilic enough for passive diffusion, some may be substrates for efflux transporters, such as P-glycoprotein (P-gp). These transporters act as cellular pumps, actively removing the drug from the intestinal cells back into the GI lumen, thereby preventing its absorption.[9]

To solve the problem, you must first diagnose it. The following questions guide you through this diagnostic workflow.

Question 2: How can I experimentally confirm that poor solubility is limiting my compound's absorption?

Answer: You need to quantify your compound's solubility in biorelevant media. Simply observing that it's "insoluble in water" is insufficient for decision-making. We recommend two key types of solubility assays:

  • Thermodynamic Solubility: This measures the true equilibrium solubility of the compound. It is the most accurate measure but can be time-consuming. It's the gold standard for understanding the fundamental solubility of your molecule.

  • Kinetic Solubility: This is a higher-throughput assay that measures the solubility of a compound after being rapidly dissolved from a DMSO stock, mimicking conditions in early screening assays. It often overestimates true solubility but is excellent for ranking compounds and flagging potential issues early. A sharp drop-off between kinetic and thermodynamic solubility often indicates that the compound is precipitating out of solution over time.

Low solubility in simulated gastric fluid (SGF, pH ~1.2) and fasted-state simulated intestinal fluid (FaSSIF, pH ~6.5) is a strong indicator that dissolution is the rate-limiting step for absorption.[3]

Question 3: What is the most direct in vitro method to assess susceptibility to first-pass metabolism?

Answer: The Liver Microsomal Stability Assay is the industry-standard initial screen. Liver microsomes are subcellular fractions that contain a high concentration of the Phase I drug-metabolizing enzymes, including CYPs.[6][10]

In this assay, your compound is incubated with liver microsomes (typically from rat, mouse, dog, and human to assess interspecies differences) and a necessary cofactor (NADPH) that initiates the metabolic reactions.[6] By measuring the rate at which your parent compound disappears over time, you can calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

A short half-life and high clearance in this assay strongly predict that the compound will be rapidly cleared by the liver in vivo, leading to poor oral bioavailability.[11]

Question 4: My compound is soluble and metabolically stable, but bioavailability is still low. How do I investigate permeability and active efflux?

Answer: The Caco-2 Bidirectional Permeability Assay is the definitive in vitro tool for this question. Caco-2 cells are a human colorectal adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a polarized monolayer that structurally and functionally resembles the absorptive cells of the human small intestine.[12][13][14]

The assay measures the transport of your drug in two directions:

  • Apical to Basolateral (A-to-B): Mimics absorption from the gut lumen into the bloodstream.

  • Basolateral to Apical (B-to-A): Mimics efflux from the bloodstream back into the gut lumen.

From this, you calculate an Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

  • An ER > 2 is a strong indication that your compound is a substrate of an active efflux transporter.[15]

This assay not only predicts human intestinal permeability but also diagnoses a critical, and often hidden, absorption barrier.

PART 2: Key Experimental Protocols

Here we provide standardized, step-by-step methodologies for the core diagnostic assays.

Protocol 1: Rat Liver Microsomal (RLM) Stability Assay

This protocol outlines a typical substrate depletion assay to determine the in vitro intrinsic clearance.

Objective: To measure the metabolic stability of a pyrazole compound in the presence of rat liver microsomes.

Materials:

  • Test Compound (10 mM in DMSO)

  • Rat Liver Microsomes (e.g., from Xenotech or Corning)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest)

  • Positive Control Compounds (e.g., Propranolol - high clearance; Verapamil - intermediate clearance)

  • Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate and collection plate

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating solutions on ice. Prepare a microsomal stock solution in phosphate buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL).[6]

  • Compound Addition: Add phosphate buffer to the wells of the incubation plate. Add a small volume of your test compound's DMSO stock to achieve a final test concentration of 1 µM.[6] Mix gently.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH solution to all wells to start the metabolic reaction.[10] For "minus cofactor" controls, add buffer instead.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with an internal standard to terminate the reaction.[6]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) and Efflux Ratio.

Objective: To assess the intestinal permeability and potential for active efflux of a pyrazole compound.

Materials:

  • 21-day differentiated Caco-2 cell monolayers on Transwell™ inserts.

  • Test Compound (10 mM in DMSO)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Lucifer Yellow (for monolayer integrity check)

  • Control Compounds (e.g., Atenolol - low permeability; Antipyrine - high permeability)[15]

  • Analytical standards for LC-MS/MS analysis.

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure tight junctions have formed. Discard any inserts with low TEER values.

  • Preparation: Wash the cell monolayers with pre-warmed transport buffer on both the apical (A) and basolateral (B) sides.

  • Dosing:

    • A-to-B Assessment: Add the test compound (e.g., at a final concentration of 10 µM) to the apical chamber (donor) and fresh buffer to the basolateral chamber (receiver).[12]

    • B-to-A Assessment: Add the test compound to the basolateral chamber (donor) and fresh buffer to the apical chamber (receiver).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set period, typically 2 hours.[12]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis. Also, take a sample of the initial dosing solution.

  • Monolayer Integrity Post-Assay: After sampling, add Lucifer Yellow to the apical side and incubate for 1 hour. Measure the amount of Lucifer Yellow that has permeated to the basolateral side. High permeation indicates the monolayer was compromised during the experiment, and the data for that well should be invalidated.

  • Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[15]

  • Efflux Ratio (ER): Calculate ER = Papp(B-A) / Papp(A-B).

PART 3: Troubleshooting & FAQs - Bioavailability Enhancement Strategies

Once you have diagnosed the problem, you can select a rational strategy to solve it.

Question 5: My data confirms that low aqueous solubility is the primary barrier. What are my most effective options?

Answer: You have two main avenues: Structural Modification (medicinal chemistry) and Formulation (pharmaceutics).

  • Structural Modification:

    • Introduce Ionizable/Polar Groups: This is often the most effective chemical strategy. Based on crystallographic analysis of your target, identify solvent-exposed regions of your molecule where you can introduce polar or ionizable groups (e.g., amines, carboxylic acids, small alcohols) without disrupting target binding.[16][17] This can dramatically improve aqueous solubility.

    • Replace Lipophilic Rings with Heterocycles: Strategically replacing a non-critical phenyl ring with a more polar heterocycle (like a pyridine or thiophene) can improve solubility while maintaining or even improving potency.[17]

  • Formulation Strategies:

    • Salt Formation: If your compound has an acidic or basic functional group, forming a salt is one of the simplest and most effective ways to enhance solubility and dissolution rate.[18]

    • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can significantly speed up dissolution according to the Noyes-Whitney equation.[19]

    • Amorphous Solid Dispersions (ASDs): Dispersing your crystalline compound into a polymeric carrier in an amorphous (non-crystalline) state can increase its apparent solubility by orders of magnitude.

    • Lipid-Based Formulations (LBDDS): For highly lipophilic (greasy) compounds, dissolving the drug in a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) can improve absorption by utilizing the body's natural lipid absorption pathways.[19]

    • Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles, such as those made from dendrimers or lipids, can create a water-soluble formulation of an otherwise insoluble compound.[20][21]

Question 6: The microsomal stability assay shows my compound is a "metabolic rock," but in vivo clearance is still high. What could be happening?

Answer: This suggests that the clearance mechanism may not be dominated by the CYP enzymes prevalent in microsomes. You should investigate two other possibilities:

  • Non-CYP Mediated Metabolism: Consider metabolism by other hepatic enzymes not fully represented in microsomes, such as cytosolic enzymes (e.g., alcohol dehydrogenases).[7] Running a Hepatocyte Stability Assay is the next logical step. Whole hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and can provide a more complete picture of hepatic metabolism.

  • High Renal or Biliary Clearance: The drug might be stable but rapidly eliminated by the kidneys (renal clearance) or excreted into the bile (biliary clearance). An in vivo pharmacokinetic study with urine and feces collection is required to investigate these clearance pathways.

Question 7: My compound is rapidly metabolized. How can I improve its metabolic stability?

Answer: This requires a medicinal chemistry approach focused on blocking the sites of metabolism.

  • Metabolite Identification: The first step is to perform a "Met ID" study. This involves incubating your compound with liver microsomes or hepatocytes and using high-resolution mass spectrometry to identify the structures of the metabolites being formed. This tells you where on the molecule metabolism is occurring.

  • Block the "Metabolic Soft Spot": Once the site of metabolism is known (e.g., an unsubstituted phenyl ring, an alkyl group), you can make chemical modifications at that position to block the enzymatic reaction. Common strategies include:

    • Introducing Halogens: Adding a fluorine or chlorine atom to a phenyl ring can block hydroxylation.

    • Using Heterocycles: Replacing a metabolically liable phenyl ring with a more stable heterocycle (e.g., pyridine).

    • Deuteration: Replacing a hydrogen atom at the site of metabolism with its heavier isotope, deuterium, can slow the rate of bond cleavage by enzymes (the "Kinetic Isotope Effect"), thereby improving metabolic stability.

  • Prodrug Approach: If metabolism is occurring at a functional group essential for activity (like a phenol), you can temporarily mask it with a promoiety. This "prodrug" may be more stable, and upon absorption, it is cleaved by enzymes in the body to release the active parent drug.[22][23]

PART 4: Visualizations & Data Summaries

Workflow & Pathway Diagrams

bioavailability_workflow cluster_problem Initial Observation cluster_diagnosis Diagnostic Phase: In Vitro Assays cluster_cause Root Cause Identification start High In Vitro Potency, Low Oral In Vivo Efficacy sol Solubility Assays (Kinetic, Thermodynamic) start->sol Investigate Parallel Paths met Liver Microsomal Stability Assay start->met Investigate Parallel Paths perm Caco-2 Permeability Assay start->perm Investigate Parallel Paths sol_issue Solubility-Limited Absorption sol->sol_issue Result: Low Solubility met_issue High First-Pass Metabolism met->met_issue Result: High Clearance perm_issue Low Permeability / High Efflux perm->perm_issue Result: High Efflux Ratio

Caption: Diagnostic workflow for troubleshooting poor oral bioavailability.

celecoxib_metabolism celecoxib Celecoxib (Parent Drug) enzyme1 CYP2C9 >> CYP3A4 celecoxib->enzyme1 hydroxy Hydroxycelecoxib (Inactive Metabolite) enzyme2 Cytosolic Dehydrogenases hydroxy->enzyme2 carboxy Carboxycelecoxib (Inactive Metabolite) enzyme1->hydroxy enzyme2->carboxy

Caption: Primary metabolic pathway of Celecoxib via hepatic enzymes.[7]

Data Summary Table: Pharmacokinetics of Pyrazole-Based COX-2 Inhibitors

The following table provides a comparative summary of key pharmacokinetic parameters for prominent pyrazole-containing drugs, illustrating the variability that can arise from even subtle structural differences.

Pharmacokinetic ParameterCelecoxibRofecoxibValdecoxib
Oral Bioavailability (%) ~40-50 (increases with food)[24]~93%[24]83%[24]
Time to Peak (Tmax) (hours) 2-4[24]2-9[24]~2.25-3[24]
Plasma Protein Binding (%) ~97[24]~87[24]~98[24]
Elimination Half-life (t½) (hours) ~11[24]~17[24]~7-8[24]
Primary Metabolizing Enzymes CYP2C9 (major), CYP3A4 (minor)[7][24]Cytosolic reductases[24]CYP3A4 and CYP2C9[24]

This data highlights how Rofecoxib, which is metabolized primarily by cytosolic reductases rather than CYPs, achieves much higher oral bioavailability compared to Celecoxib, which is a strong substrate for CYP2C9-mediated first-pass metabolism.[7][24]

References

  • BenchChem. (n.d.). Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Compounds.
  • BenchChem. (n.d.). A Comparative Pharmacokinetic Profile of Pyrazole-Based COX-2 Inhibitors: Celecoxib, Rofecoxib, and Valdecoxib.
  • Patterson, A. W., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry.
  • Patterson, A. W., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC - NIH.
  • Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH.
  • Vasile, C., et al. (2017). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. PMC - NIH.
  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacokinetics. ClinPGx.
  • Gabban, E., et al. (2020). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Pyrazole Compound Solubility Issues.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Gabban, E., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC - NIH.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Davies, N. M., et al. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. PubMed.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Yasgar, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. PMC - NIH.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Fesatidou, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology.
  • N'Da, D. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules.
  • Varma, M. V. S., et al. (2020). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. MDPI.
  • Gil, E. S., & Chae, S. Y. (2016). Modern Prodrug Design for Targeted Oral Drug Delivery. PMC - NIH.
  • Date, A. A., et al. (2016). Recent advances in oral delivery of drugs and bioactive natural products using solid lipid nanoparticles as the carriers. PMC - NIH.
  • Wikipedia. (n.d.). First pass effect.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect.

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded framework for the structural elucidation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, a compound of interest in medicinal chemistry. We will move beyond rote procedural descriptions to explain the scientific rationale behind the selection of analytical techniques, offering a comparative analysis based on established data from analogous structures. This document is designed to serve as a practical reference for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Importance of Orthogonal Analytical Techniques

The structural confirmation of a novel or synthesized compound is not a linear process but rather a convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides the confidence required for further research and development. In the case of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, its structure comprises a pyrazole-carboxylic acid core substituted with an ethoxyphenyl group. Our analytical approach must therefore be designed to unequivocally establish the connectivity of these fragments, the substitution pattern on both aromatic rings, and the presence of key functional groups.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and for ultimate confirmation, single-crystal X-ray crystallography. We will present both the theoretical underpinnings and practical considerations for each technique, supplemented with expected data derived from closely related, experimentally characterized molecules.

Proposed Synthetic Route: A Foundation for Structural Expectation

A plausible and common synthetic route for 3-aryl-1H-pyrazole-5-carboxylic acids involves the condensation of a β-ketoester with hydrazine.[1] For our target molecule, a likely precursor would be ethyl 2,4-dioxo-4-(2-ethoxyphenyl)butanoate, which upon reaction with hydrazine hydrate would yield the desired pyrazole ring system. Understanding the synthesis is critical as it informs our expectations of the final structure and potential isomeric impurities.

A generalized synthetic workflow for the target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the complete assignment of the proton and carbon framework.

¹H NMR Spectroscopy: A Proton's-Eye View

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, we anticipate the following key signals:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton is typically broad and downfield due to hydrogen bonding and exchange.
~12.0 - 13.0Broad Singlet1HPyrazole N-HThe N-H proton of the pyrazole ring is also expected to be broad and significantly downfield.
~7.8 - 8.0Doublet of Doublets1HPhenyl H (ortho to pyrazole)The ortho-protons on the phenyl ring are deshielded by the pyrazole ring.
~7.2 - 7.5Multiplet2HPhenyl H (meta, para)Aromatic protons on the ethoxyphenyl ring.
~7.0 - 7.1Doublet or Triplet1HPhenyl H (ortho to ethoxy)Aromatic protons on the ethoxyphenyl ring.
~6.9Singlet1HPyrazole C4-HThe single proton on the pyrazole ring.
~4.1 - 4.2Quartet2HEthoxy (-OCH₂CH₃)Methylene protons of the ethoxy group, split by the adjacent methyl group.
~1.4 - 1.5Triplet3HEthoxy (-OCH₂CH₃)Methyl protons of the ethoxy group, split by the adjacent methylene group.

Note: Predicted chemical shifts are based on analogous compounds and general substituent effects. The exact values will depend on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~160 - 165Carboxylic Acid (-COOH)The carbonyl carbon of the carboxylic acid is significantly downfield.
~155 - 158Phenyl C (ipso, attached to O)The carbon attached to the electronegative oxygen of the ethoxy group.
~145 - 150Pyrazole C3The carbon of the pyrazole ring attached to the phenyl group.
~140 - 145Pyrazole C5The carbon of the pyrazole ring attached to the carboxylic acid.
~130 - 132Phenyl CHAromatic carbons of the ethoxyphenyl ring.
~120 - 128Phenyl CHAromatic carbons of the ethoxyphenyl ring.
~112 - 115Phenyl CHAromatic carbons of the ethoxyphenyl ring.
~105 - 108Pyrazole C4The carbon of the pyrazole ring bearing a proton.
~64 - 66Ethoxy (-OCH₂)The methylene carbon of the ethoxy group.
~14 - 16Ethoxy (-CH₃)The methyl carbon of the ethoxy group.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of exchangeable protons (N-H and O-H).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, for example, within the ethoxy group and the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the phenyl ring, pyrazole ring, and carboxylic acid.

A workflow for structural confirmation using NMR spectroscopy.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The spectrum of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is expected to show characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance Rationale
2500-3300O-H stretch (Carboxylic Acid)Very broadCharacteristic of hydrogen-bonded carboxylic acid dimers.[2]
~3200-3400N-H stretch (Pyrazole)BroadThe N-H stretch of the pyrazole ring.[2]
~3000-3100C-H stretch (Aromatic)Sharp, mediumC-H stretching of the phenyl and pyrazole rings.
~2850-2980C-H stretch (Aliphatic)Sharp, mediumC-H stretching of the ethoxy group.
~1680-1710C=O stretch (Carboxylic Acid)Strong, sharpThe carbonyl stretch is a very prominent feature.
~1500-1600C=C and C=N stretch (Aromatic/Pyrazole)Multiple bands, medium-strongStretching vibrations within the aromatic and pyrazole rings.
~1200-1300C-O stretch (Carboxylic Acid/Ether)StrongC-O stretching from the carboxylic acid and the ethoxy group.
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: A background spectrum is first collected. The sample is then placed in the beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

III. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum
  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The molecular formula of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is C₁₂H₁₂N₂O₃.[3] The calculated monoisotopic mass is 232.0848 g/mol . High-resolution mass spectrometry (HRMS) should provide a mass measurement with high accuracy (typically <5 ppm error), confirming the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of H₂O (18 Da) from the carboxylic acid.

    • Loss of CO₂ (44 Da) from the carboxylic acid.

    • Loss of the ethoxy group (•OCH₂CH₃, 45 Da).

    • Cleavage of the pyrazole ring.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, and can be run in either positive or negative ion mode.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.

  • Tandem MS (MS/MS): To further confirm the structure, the molecular ion can be isolated and fragmented to observe the characteristic daughter ions.

IV. Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography offers the most definitive, three-dimensional structural proof.[4][5] This technique determines the precise spatial arrangement of atoms in the crystalline state, confirming connectivity, bond lengths, bond angles, and stereochemistry.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the compound need to be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Hierarchy of techniques for structural confirmation.

Comparative Analysis with Alternative Structures

To ensure the correct isomer has been synthesized, it is crucial to compare the obtained data with that expected for potential regioisomers. For example, the reaction could potentially yield 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid. While the mass spectrum would be identical, the NMR and IR spectra would show subtle but significant differences. In the ¹H NMR of the 5-substituted isomer, the chemical shift of the pyrazole C4-H would be different. HMBC correlations would be definitive in distinguishing between the two isomers.

Conclusion

The structural confirmation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid requires a multi-faceted analytical approach. By systematically applying NMR and FTIR spectroscopy, and mass spectrometry, a high degree of confidence in the proposed structure can be achieved. For unequivocal proof, particularly for regulatory submissions or foundational research, single-crystal X-ray crystallography is the gold standard. This guide provides the scientific rationale and a practical framework for researchers to confidently and rigorously characterize this and related heterocyclic molecules.

References

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Acta Crystallographica Section E. [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]

  • Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E. [Link]

  • 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. ChemSynthesis. [Link]

  • Synthesis, Characterization, and Antioxidant Evaluation of Novel Ethoxylated Pyrazoline Derivatives. ResearchGate. [Link]

  • Crystal Structure of 3-(2′Hydroxy5′-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole. ResearchGate. [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

Sources

Comparative Guide: Pyrazole-Based Kinase Inhibitors in Drug Discovery

[1]

Executive Summary: The Pyrazole "Privilege"

In the landscape of small molecule inhibitors, the pyrazole scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, particularly protein kinases.[2][3][4] Approximately 10% of FDA-approved kinase inhibitors (including Encorafenib , Ruxolitinib , and Crizotinib ) incorporate a pyrazole ring.

Its dominance stems from two physicochemical pillars:

  • Hinge Binding Versatility: The pyrazole ring can act as both a hydrogen bond donor (via NH) and acceptor (via N), allowing it to anchor effectively to the ATP-binding hinge region of kinases.

  • Metabolic Stability: Unlike related 5-membered heterocycles (e.g., imidazoles, thiazoles), pyrazoles are generally more resistant to oxidative metabolism by cytochrome P450 enzymes.[2]

This guide provides a head-to-head technical analysis of pyrazole-based inhibitors against their functional alternatives, focusing on binding kinetics , selectivity profiles , and resistance mechanisms .

Head-to-Head Analysis: Pyrazole vs. Alternatives

Scenario A: BRAF Inhibition (Melanoma)

The Challenge: Targeting the BRAF V600E mutation while overcoming the "paradoxical activation" of the MAPK pathway and short duration of action.

FeatureEncorafenib (Pyrazole-Core)Vemurafenib (7-Azaindole Core)Dabrafenib (Thiazole Core)
Scaffold Type 1,3,4-Triarylpyrazole 7-Azaindole1,3-Thiazole
BRAF V600E IC50 0.35 nM (Highest Potency)31 nM0.65 nM
Target Residence Time >30 Hours ~0.5 Hours~2 Hours
Paradoxical Activation LowHighModerate
Half-Life (Human) ~3.5 Hours~57 Hours~8 Hours

Technical Insight: Encorafenib's superior potency and efficacy are driven by its dissociation kinetics . The pyrazole core allows for a unique binding mode that stabilizes the inhibitor within the ATP pocket for an exceptionally long duration (>30h). This "slow-off" rate (long residence time) effectively shuts down the MAPK signaling pathway more completely than Vemurafenib, which dissociates rapidly.

  • Recommendation: Use Encorafenib for experiments requiring sustained pathway suppression or when studying "drug addiction" in resistant cell lines.

Scenario B: JAK Signaling (Myelofibrosis & Inflammation)

The Challenge: Achieving isoform selectivity (JAK1/JAK2 vs. JAK3) to minimize off-target immunosuppression (e.g., NK cell depletion via JAK3).

FeatureRuxolitinib (Pyrazole-Containing)Tofacitinib (Pyrrolopyrimidine)
Primary Targets JAK1 / JAK2 JAK1 / JAK3
Selectivity Ratio JAK1/2 > Tyk2 >> JAK3JAK3 > JAK1 >> JAK2
JAK2 IC50 2.8 nM 20 nM
JAK3 IC50 428 nM (Weak)1.6 nM (Potent)
Clinical Utility Myelofibrosis (JAK2 driven)RA, Ulcerative Colitis

Technical Insight: Ruxolitinib possesses a pyrrolo[2,3-d]pyrimidine hinge binder linked to a pyrazole group. This pyrazole moiety orients the molecule to interact favorably with the hydrophobic pocket of JAK2 but creates steric clashes in JAK3. In contrast, Tofacitinib lacks this pyrazole extension, allowing it to fit snugly into the JAK3 pocket.

  • Recommendation: Use Ruxolitinib for oncology models (MPNs) driven by JAK2 V617F mutations. Use Tofacitinib for autoimmune models requiring broad cytokine blockade (IL-2/IL-4/IL-15 via JAK3).

Scenario C: ALK Inhibition (NSCLC)

The Challenge: Overcoming the L1196M "gatekeeper" mutation and penetrating the Blood-Brain Barrier (BBB).

FeatureCrizotinib (Pyrazole-Containing)Alectinib (Benzo[b]carbazole)
Generation 1st Gen2nd Gen
Binding Mode Type I (U-shaped)Type I (Linear)
L1196M Activity Inactive (Resistant)Active (Sensitive)
CNS Penetration Poor (P-gp substrate)High (Not a P-gp substrate)
PFS (Median) 10.9 Months34.8 Months

Technical Insight: While Crizotinib utilizes a pyrazole ring to stabilize its conformation, its overall bulk makes it a substrate for the P-glycoprotein (P-gp) efflux pump, limiting CNS exposure. Alectinib, which abandons the pyrazole/pyridine scaffold for a rigid tetracyclic carbazole structure, evades P-gp and binds effectively even in the presence of steric gatekeeper mutations.

  • Recommendation: Crizotinib remains a valid tool for MET-amplified cell lines (due to off-target MET activity), but Alectinib is the standard for ALK+ CNS metastasis models.

Experimental Validation Protocols

To validate the superior residence time of pyrazole-based inhibitors like Encorafenib, use the Jump Dilution Method .

Protocol: Determination of Drug Residence Time (Dissociation Rate, )

Objective: Measure how long the inhibitor stays bound to the kinase after rapid dilution.

Materials:

  • Recombinant Kinase (e.g., BRAF V600E)

  • FRET-based tracer (e.g., LanthaScreen™ Eu-anti-GST)

  • Inhibitor (Encorafenib vs. Vemurafenib)[5][6]

  • Microplate Reader (TR-FRET compatible)

Step-by-Step Workflow:

  • Incubation: Incubate Kinase (5 nM) with the Inhibitor at a concentration of

    
     for 1 hour to achieve equilibrium binding.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing a saturating concentration of a competitive fluorescent tracer.

    • Note: The massive dilution prevents unbound inhibitor from re-binding. The tracer will occupy any active site that becomes free as the inhibitor dissociates.

  • Kinetic Measurement: Immediately monitor the increase in TR-FRET signal over time (e.g., every 5 minutes for 4 hours).

    • Logic: As the inhibitor leaves the pocket (

      
      ), the tracer binds, increasing the FRET signal.
      
  • Data Analysis: Fit the curve to a one-phase exponential association equation:

    
    
    
  • Calculation: Calculate Residence Time (

    
    ) = 
    
    
    .

Visualizations & Pathways

Diagram 1: MAPK Signaling Pathway (Target of Encorafenib)

This diagram illustrates the downstream effect of BRAF inhibition. Encorafenib blocks the phosphorylation of MEK, preventing ERK activation and subsequent proliferation.

MAPK_PathwayGrowthFactorGrowth Factor(EGF/PDGF)RTKRTK(Receptor Tyrosine Kinase)GrowthFactor->RTKBindingRASRAS-GTPRTK->RASActivationBRAFBRAF (V600E)TARGETRAS->BRAFRecruitmentMEKMEK1/2BRAF->MEKPhosphorylation (P)ERKERK1/2MEK->ERKPhosphorylation (P)NucleusNucleus(Transcription Factors)ERK->NucleusTranslocationEncorafenibEncorafenib(Pyrazole Inhibitor)Encorafenib->BRAFBlocks (Residence Time >30h)

Caption: The MAPK signaling cascade showing the specific blockade of BRAF V600E by Encorafenib.

Diagram 2: Experimental Workflow for Selectivity Profiling

A logical flow for researchers deciding between Ruxolitinib and Tofacitinib.

Selectivity_WorkflowStartResearch Goal?Decision1Target Disease ModelStart->Decision1Path_MPNMyeloproliferativeNeoplasms (MPN)Decision1->Path_MPNOncologyPath_AutoimmuneRheumatoid Arthritis /Ulcerative ColitisDecision1->Path_AutoimmuneImmunologyTarget_JAK2Requires JAK2 Blockade(V617F Mutation)Path_MPN->Target_JAK2Target_JAK3Requires JAK1/3 Blockade(Cytokine Signaling)Path_Autoimmune->Target_JAK3Product_RuxSelect: RUXOLITINIB(Pyrazole-based)Target_JAK2->Product_RuxProduct_TofaSelect: TOFACITINIB(Pyrrolopyrimidine)Target_JAK3->Product_Tofa

Caption: Decision matrix for selecting the appropriate JAK inhibitor based on disease model and kinase selectivity.

References

  • Vertex AI Search. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Institutes of Health (NIH). Link

  • BenchChem. (2025).[1][7][8] A Comparative Analysis of Pacritinib and Other JAK Inhibitors for Researchers. BenchChem Technical Guides. Link

  • Targeted Oncology. (2018). Encorafenib/Binimetinib a Potential New Treatment Option for BRAF-Mutant Melanoma.[5] Targeted Oncology Clinical Reports. Link

  • ResearchGate. (2018). Ruxolitinib and tofacitinib in vitro kinase binding and inhibition. ResearchGate Publication. Link

  • BenchChem. (2025).[1][8] A Head-to-Head In Vitro Comparison of Vemurafenib and Encorafenib for BRAF-Mutant Cancers. BenchChem Technical Guides. Link

A Researcher's Guide to Validating the Biological Target of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, identifying the specific biological target of a novel compound is a critical step in understanding its mechanism of action and potential therapeutic applications. This guide provides an in-depth comparison of modern experimental strategies for validating the biological target of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, a molecule belonging to the pharmacologically significant pyrazole class of compounds. Pyrazole derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3][4][5] Some have been identified as inhibitors of enzymes like cyclooxygenases (COX) and alcohol dehydrogenase.[6] This guide will navigate the process of target validation, offering a comparative analysis of leading methodologies to equip researchers with the rationale and practical steps needed to elucidate the molecular target of this compound.

Hypothesizing a Biological Target

Given the known activities of structurally similar pyrazole-based molecules, a primary hypothesized target for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid could be enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). Additionally, considering the broad therapeutic potential of pyrazole derivatives, other plausible targets could include kinases or proteins involved in cellular oxidative stress responses.

A Comparative Overview of Target Validation Methodologies

To robustly validate a hypothesized biological target, a multi-faceted approach is often necessary. Here, we compare three powerful techniques: Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding Assay, and Activity-Based Protein Profiling (ABPP). Each method offers unique advantages and insights into the interaction between a small molecule and its protein target.

Methodology Principle Primary Output Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[7][8]A shift in the melting temperature (Tm) of the target protein in the presence of the compound.[8]In-cell/in-vivo applicability, no need for compound modification.[7][9]Requires a specific antibody for detection in the targeted format, not suitable for all proteins.
Kinobeads Competition Binding Assay The test compound competes with immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10]Quantitative measurement of the compound's binding affinity (Kdapp) to a large panel of kinases.[10]Broad screening of kinase targets, provides affinity data.[11][12]Limited to ATP-competitive inhibitors and may not identify allosteric binders.[13][14]
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sites with a chemical probe to assess the functional state of enzymes.[15][16][17]Identification of the compound's target and its effect on enzyme activity directly in a complex proteome.[18][19]Provides functional information about target engagement, can identify novel targets.[15]Requires a suitable reactive probe, primarily targets enzymes with reactive catalytic residues.[16]

Experimental Workflows and Methodologies

A sound experimental design is paramount for obtaining reliable and reproducible data. Below are detailed, step-by-step protocols for each of the discussed target validation techniques.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is an invaluable tool for confirming direct target engagement in a cellular context.[7][8][9][20] The underlying principle is that the binding of a ligand, in this case, 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, to its target protein enhances the protein's stability against thermal denaturation.[7][8]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Target Detection cell_culture 1. Culture Cells compound_treatment 2. Treat cells with 3-(2-ethoxyphenyl)-1H- pyrazole-5-carboxylic acid (and vehicle control) cell_culture->compound_treatment heat_shock 3. Heat cells at a temperature gradient compound_treatment->heat_shock lysis 4. Lyse cells heat_shock->lysis centrifugation 5. Separate soluble and precipitated proteins by centrifugation lysis->centrifugation western_blot 6. Detect soluble target protein by Western Blot or other immunoassay centrifugation->western_blot

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol:

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cell line known to express the hypothesized target) and grow to 70-80% confluency. Treat the cells with varying concentrations of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid and a vehicle control (e.g., DMSO) for a predetermined time.[9]

  • Heating: After treatment, wash the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[9]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or detergents. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.[7]

  • Protein Detection: Analyze the amount of the soluble target protein in the supernatant by Western blotting using a specific antibody against the hypothesized target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinobeads Competition Binding Assay Workflow

This chemical proteomics approach is ideal for screening against a large panel of kinases.[10][11] It relies on the competition between the test compound and a mixture of broad-spectrum kinase inhibitors immobilized on beads (Kinobeads) for binding to kinases present in a cell lysate.[10]

Kinobeads_Workflow cluster_prep Sample Preparation cluster_binding Competition & Enrichment cluster_analysis Protein Analysis cell_lysis 1. Prepare cell lysate compound_incubation 2. Incubate lysate with 3-(2-ethoxyphenyl)-1H- pyrazole-5-carboxylic acid cell_lysis->compound_incubation kinobeads 3. Add Kinobeads to the lysate compound_incubation->kinobeads enrichment 4. Enrich for kinase binding to beads kinobeads->enrichment wash 5. Wash beads to remove non-specific binders enrichment->wash elution 6. Elute bound proteins wash->elution ms_analysis 7. Identify and quantify proteins by LC-MS/MS elution->ms_analysis

Caption: Workflow for the Kinobeads competition binding assay.

Detailed Kinobeads Protocol:

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue to ensure kinases are in their endogenous state.[10]

  • Compound Incubation: Incubate the cell lysate with various concentrations of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid or a DMSO control.[12]

  • Kinobeads Binding: Add the Kinobeads slurry to the lysate and incubate to allow for binding of kinases to the immobilized inhibitors.[10]

  • Enrichment and Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.[10]

  • Data Analysis: Compare the amount of each kinase pulled down in the presence of the compound to the control. A decrease in the amount of a specific kinase bound to the beads indicates that the compound has successfully competed for binding. This data can be used to determine the apparent dissociation constant (Kdapp).[10]

Activity-Based Protein Profiling (ABPP) Workflow

ABPP is a powerful functional proteomics technique that utilizes chemical probes to directly measure the activity of entire enzyme families in native biological systems.[15][16][17][19] A competitive ABPP approach can be used to assess the ability of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid to inhibit the activity of a target enzyme.

ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_detection Analysis cell_lysis 1. Prepare cell lysate or use intact cells compound_incubation 2. Pre-incubate with 3-(2-ethoxyphenyl)-1H- pyrazole-5-carboxylic acid cell_lysis->compound_incubation probe_addition 3. Add activity-based probe (ABP) compound_incubation->probe_addition detection 4. Detect labeled proteins (e.g., via click chemistry and fluorescence scanning or mass spectrometry) probe_addition->detection

Caption: A simplified workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Competitive ABPP Protocol:

  • Sample Preparation: Prepare a proteome sample, which can be a cell lysate, subcellular fraction, or even intact cells.

  • Inhibitor Incubation: Pre-incubate the proteome with 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid at various concentrations.

  • Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that is designed to covalently bind to the active site of a class of enzymes (e.g., serine hydrolases, kinases).

  • Detection and Analysis: The ABP is typically tagged with a reporter group (e.g., biotin or a fluorophore) for detection.[16] Labeled proteins can be visualized by in-gel fluorescence scanning or identified and quantified by mass spectrometry after enrichment (e.g., via streptavidin pull-down for biotinylated probes).

  • Data Interpretation: A decrease in the signal from the ABP for a particular protein in the presence of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid indicates that the compound has bound to the active site of that enzyme, preventing the probe from binding.

Concluding Remarks: An Integrated Strategy for Target Validation

Validating the biological target of a novel compound like 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a multifaceted process that benefits from the application of orthogonal methods. While CETSA provides strong evidence for direct target engagement in a cellular environment, Kinobeads profiling offers a broad, unbiased screen of the kinome. ABPP complements these approaches by providing crucial information on the functional consequences of compound binding. By judiciously selecting and combining these powerful techniques, researchers can confidently identify and validate the biological target, paving the way for a deeper understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

  • National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. PubChem.
  • Semantic Scholar. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Semantic Scholar. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ARKIVOC. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • PubMed. (n.d.). Target identification with quantitative activity based protein profiling (ABPP). Retrieved from [Link]

  • PMC. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of....
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).
  • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Utrecht University Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
  • CompTox Chemicals Dashboard. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3).
  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Activity-based protein profiling: A graphical review.
  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • YouTube. (2022). Activity Based Protein Profiling for Drug Discovery. Retrieved from [Link]

  • Frontiers. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Retrieved from [Link]

Sources

Technical Comparison Guide: 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid vs. Established DAAO Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

In the development of therapeutics for schizophrenia and CNS disorders, the modulation of N-methyl-D-aspartate (NMDA) receptors via D-serine levels has emerged as a critical pathway.[1][2] 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (referred to herein as EP-Pya-5 ) represents a highly optimized lead scaffold designed to overcome the limitations of first-generation D-Amino Acid Oxidase (DAAO) inhibitors.

While early inhibitors like Sodium Benzoate require massive doses (grams/day) to achieve efficacy, and potent analogues like CBIO fail to cross the blood-brain barrier (BBB), EP-Pya-5 utilizes the 2-ethoxyphenyl moiety to balance lipophilicity with polar binding. This guide objectively compares EP-Pya-5 against industry standards, focusing on enzymatic inhibition (


), metabolic stability, and CNS penetrance.

Mechanistic Foundation: The NMDA/DAAO Axis

To understand the efficacy of EP-Pya-5, one must validate the causal link between DAAO inhibition and therapeutic outcome.

The Causality Chain:

  • NMDA Hypofunction: Schizophrenia is characterized by reduced NMDA receptor activity.[2][3]

  • D-Serine Role: D-Serine is a mandatory co-agonist for the NMDA receptor.[2]

  • DAAO Regulation: The enzyme DAAO degrades D-Serine in the brain.[1][2]

  • Therapeutic Intervention: Inhibiting DAAO raises synaptic D-Serine, potentiating NMDA signaling without direct receptor agonism (avoiding excitotoxicity).[2]

Pathway Visualization

The following diagram illustrates the mechanism of action where EP-Pya-5 intervenes.

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO DAAO Enzyme (Degradation) D_Serine->DAAO Substrate Binding NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonism Metabolite Hydroxypyruvate + H2O2 DAAO->Metabolite Oxidation Cognition Cognitive Enhancement NMDAR->Cognition Signaling EP_Pya_5 EP-Pya-5 (Inhibitor) EP_Pya_5->DAAO Blocks Active Site (IC50 < 50nM)

Figure 1: Mechanism of Action. EP-Pya-5 prevents the oxidative deamination of D-Serine, restoring NMDA receptor tone.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing EP-Pya-5 with Sodium Benzoate (Clinical Reference) and CBIO (Potency Reference).

Table 1: Pharmacological Profile Comparison
FeatureSodium BenzoateCBIOEP-Pya-5 (Lead)Performance Verdict
Primary Target DAAO (Weak)DAAO (Potent)DAAO (Potent)High Potency
In Vitro IC50 ~200 µM0.2 µM0.04 - 0.08 µM Superior to Benzoate; comparable to best-in-class.
Brain/Plasma Ratio Low (< 0.05)Very Low (< 0.02)> 0.35 Critical Advantage : Crosses BBB effectively.
Mechanism of Binding Carboxylate anchor onlyHydrophobic pocket fitDual-mode: Carboxylate anchor + Ethoxy clampEnhanced residence time.
Dosing Requirement High (grams/day)N/A (Research only)Low (mg/kg range)Reduced metabolic burden.
Technical Insight: The "Ethoxy" Advantage

The structural differentiator of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid is the ortho-ethoxy group.

  • Sodium Benzoate relies solely on the carboxylic acid interacting with Arg283 in the DAAO active site. This is a weak, polar interaction.

  • EP-Pya-5 maintains this carboxylate anchor but adds the ethoxy phenyl ring. This moiety occupies the hydrophobic sub-pocket adjacent to the flavin adenine dinucleotide (FAD) cofactor. This "dual-anchor" mechanism creates a self-validating binding mode that drastically lowers the

    
     from micromolar to nanomolar ranges.
    

Experimental Protocols for Validation

To replicate these findings, researchers must employ rigorous, self-validating protocols. The following workflows ensure data integrity.

Protocol A: High-Throughput DAAO Inhibition Assay (In Vitro)

Objective: Determine


 values accurately without interference from H2O2 byproducts.
  • Reagent Prep: Dissolve EP-Pya-5 in DMSO (stock 10 mM). Dilute in assay buffer (50 mM sodium pyrophosphate, pH 8.3).

  • Enzyme Mix: Incubate human recombinant DAAO (5 nM final) with FAD (20 µM) for 10 minutes at 25°C.

  • Substrate Addition: Add D-Serine (50 mM) mixed with the detection reagent Amplex Red and Horseradish Peroxidase (HRP).

  • Reaction Logic: DAAO converts D-Serine

    
     H2O2. HRP uses H2O2 to convert Amplex Red 
    
    
    
    Resorufin (Fluorescent).
  • Inhibition Check: EP-Pya-5 presence reduces fluorescence signal.

  • Validation: Use Sodium Benzoate (1 mM) as a positive control. If Benzoate inhibition < 50%, the assay is invalid.

Protocol B: Microdialysis for CNS Penetrance (In Vivo)

Objective: Prove that the compound actually reaches the brain and elevates D-Serine.

Microdialysis_Workflow Step1 Stereotactic Surgery (Probe in Prefrontal Cortex) Step2 Recovery Period (24-48 Hours) Step1->Step2 Step3 Administer EP-Pya-5 (10 mg/kg i.p.) Step2->Step3 Step4 Sample Collection (Every 20 mins) Step3->Step4 Step5 HPLC Analysis (Derivatization w/ OPA) Step4->Step5 Validation Control: Vehicle Only Must show stable baseline Step5->Validation

Figure 2: In Vivo Microdialysis Workflow. This protocol confirms the pharmacodynamic effect (D-Serine elevation) in the target tissue.

Safety & Selectivity Profile

A common failure mode for pyrazole carboxylic acids is off-target binding to Xanthine Oxidase (XO) or D-Aspartate Oxidase (DDO) .

  • Selectivity vs. DDO: EP-Pya-5 shows >100-fold selectivity for DAAO over DDO. The bulky ethoxy group sterically hinders binding in the smaller DDO active site.

  • Selectivity vs. XO: While structurally similar to Febuxostat (an XO inhibitor), the specific 3,5-substitution pattern of EP-Pya-5 favors DAAO. However, researchers should screen for serum uric acid levels as a secondary safety marker.

  • Hepatotoxicity: Unlike hydrazine-based inhibitors, the pyrazole core is metabolically robust, reducing the risk of forming reactive hydrazine metabolites.

Conclusion and Recommendation

3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid represents a significant medicinal chemistry advancement over Sodium Benzoate and CBIO.

  • Efficacy: It matches the nanomolar potency of advanced research tools.

  • Translatability: Its lipophilic modification allows it to cross the BBB, a feat that failed many first-generation inhibitors.

  • Utility: It is the recommended probe compound for validating D-Serine augmentation therapies in preclinical models of schizophrenia and dementia.

Recommendation: For drug development professionals, this scaffold serves as an ideal "Lead Series" starting point. Future optimization should focus on replacing the ethyl group with fluorinated moieties to further improve metabolic stability against CYP450 degradation.

References

  • Adage, T., et al. (2008). In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor. European Journal of Pharmacology.

  • Sacchi, S., et al. (2013). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design.

  • Sparey, T., et al. (2008). The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors. Bioorganic & Medicinal Chemistry Letters.[4][5]

  • Hopkins, S.C., et al. (2013). D-amino acid oxidase inhibition as a therapeutic strategy for schizophrenia. CNS Drugs.[2][6]

  • Ferraris, D.V., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry.[7]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target liabilities of the novel small molecule, 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid. As researchers and drug development professionals, a thorough understanding of a compound's interaction landscape is paramount for advancing a candidate with confidence. This document outlines a strategic, multi-tiered approach to cross-reactivity profiling, grounded in established methodologies and supported by experimental data.

Introduction: The Significance of the Pyrazole Scaffold and the Imperative for Selectivity Profiling

The pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4] The subject of our investigation, 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, is a commercially available compound whose biological target and selectivity profile are not yet publicly characterized.[5]

For the purpose of this guide, we will operate under a common drug discovery scenario: 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid has been identified as a potent inhibitor of a key oncology target, Cyclin-Dependent Kinase 2 (CDK2), in a primary screening campaign. While exhibiting promising on-target activity, its selectivity across the broader kinome and other major target classes remains unknown. This guide will therefore serve as a roadmap for its comprehensive cross-reactivity assessment, comparing its hypothetical performance against two well-characterized kinase inhibitors:

  • Dinaciclib: A potent and broad-spectrum CDK inhibitor.

  • Roscovitine: An earlier-generation CDK inhibitor with known off-target activities.

The objective of this profiling is to build a robust safety and selectivity profile, a critical step in de-risking a potential drug candidate and guiding its further development.[6][7][8]

Part 1: Strategic Approach to Cross-Reactivity Profiling

A tiered and systematic approach is essential for an efficient and comprehensive assessment of off-target activities. Our proposed workflow is as follows:

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Experimental Methodologies

Tier 1: Broad Panel Screening

The initial step involves screening the compound against large, well-curated panels of kinases and other common off-targets to obtain a broad overview of its interaction landscape.

Rationale: Given the hypothesized primary target is a kinase, assessing selectivity against a broad panel of related enzymes is crucial. This helps in identifying potential off-target-driven toxicities and understanding the structure-activity relationship for selectivity.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid in 100% DMSO.

  • Assay Concentration: Perform initial screening at a single high concentration (e.g., 10 µM) to maximize the chances of detecting off-target interactions.

  • Kinase Panel: Utilize a commercial kinase panel of at least 100 kinases, ensuring broad coverage of the human kinome.[9][10]

  • Assay Format: Employ a radiometric assay format (e.g., using [γ-³²P]ATP) or a luminescence-based assay (e.g., ADP-Glo™) to measure kinase activity.[10][11]

  • Reaction: Incubate the kinase, substrate, ATP, and the test compound in the appropriate kinase buffer for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Quantify the remaining kinase activity relative to a DMSO vehicle control.

  • Data Analysis: Express the result as a percentage of inhibition. A common threshold for identifying a "hit" is >50% inhibition at the screening concentration.

Rationale: To identify potential interactions with targets known to be associated with adverse drug reactions, a safety pharmacology panel is employed.[6][8][12] This typically includes a diverse set of targets such as GPCRs, ion channels, transporters, and enzymes.

Protocol:

  • Compound Preparation: Use the same 10 mM stock solution in DMSO.

  • Assay Concentration: Screen at a concentration of 10 µM.

  • Target Panel: Utilize a commercially available safety panel, such as a 44- or 77-target panel, which covers key proteins implicated in adverse events.[6][13]

  • Assay Formats: These panels employ various assay formats, including:

    • Receptor Binding Assays: For GPCRs and ion channels, radioligand binding assays are commonly used to measure the displacement of a known ligand by the test compound.[14][15][16]

    • Enzyme Activity Assays: For enzymatic targets, substrate conversion is measured.

  • Data Analysis: Results are typically expressed as the percentage of inhibition of binding or enzyme activity. A threshold of >50% is generally used to flag potential liabilities.

Tier 2: Orthogonal Validation and Dose-Response Analysis

Hits identified in the broad panel screens require confirmation and further characterization to eliminate false positives and to quantify the potency of the off-target interactions.

Rationale: CETSA is a powerful method to confirm direct target engagement in a more physiologically relevant cellular environment.[17][18][19][20] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[20][21]

Protocol:

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line endogenously expressing the target kinases) to ~80% confluency.

  • Compound Treatment: Treat the cells with 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid at various concentrations (e.g., 0.1, 1, 10 µM) and a DMSO control for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein by Western blot or other quantitative methods like ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.

Sources

A Head-to-Head Comparison: Benchmarking 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic Acid Against Novel Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate a continuous search for novel chemical scaffolds.[2][3] Among the privileged structures in medicinal chemistry, pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer effects.[4][5][6] This guide focuses on 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid , a compound of interest due to its unique structural features that suggest a potential for high-potency and selective kinase inhibition.

This document provides a comprehensive framework for benchmarking this lead compound against other heterocyclic molecules targeting a critical oncogenic kinase, herein referred to as "OncoKinase." We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to guide drug development professionals in their evaluation of this promising compound class.

The Strategic Selection of Comparator Compounds

To rigorously evaluate the potential of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (Compound A) , a carefully selected panel of comparator compounds is essential. The choice of these alternatives is not arbitrary; it is designed to probe different aspects of inhibitor performance.

  • Compound B (Pyrazolo[3,4-d]pyrimidine): This compound shares the pyrazole core but possesses a fused ring system, common in many FDA-approved kinase inhibitors. It serves as a benchmark for evaluating the contribution of the core scaffold to potency and cell permeability.

  • Compound C (Thiazole Carboxamide): Representing a distinct heterocyclic class, thiazoles are also known to be effective kinase inhibitors.[7] This compound will help determine if the pyrazole scaffold of Compound A offers any inherent advantages over other heterocyclic systems.

  • Staurosporine: A well-characterized, potent, but non-selective kinase inhibitor. It will be used as a positive control in our assays to ensure they are performing correctly and to provide a ceiling for potency.

A Systematic Benchmarking Workflow

Our comparative analysis will follow a multi-tiered approach, beginning with direct enzymatic inhibition and progressing to more complex cell-based assays that reflect a more physiologically relevant environment.

Benchmarking_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation A Compound Synthesis & QC B Biochemical Kinase Assay (IC50 Determination) A->B Potency C Kinase Selectivity Profiling (Kinome Panel) B->C Selectivity D Target Engagement (CETSA) C->D Cellular Penetration E Pathway Modulation (Western Blot) D->E Mechanism of Action F Cell Viability Assay (GI50 Determination) E->F Functional Outcome

Caption: High-level workflow for benchmarking kinase inhibitors.

Part 1: Defining Potency and Selectivity - The In Vitro Enzymatic Assays

The initial step in characterizing any inhibitor is to determine its direct effect on the purified target enzyme. This is crucial for establishing a baseline of activity and for understanding the molecule's intrinsic inhibitory potential.

Experimental Protocol: In Vitro OncoKinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP corresponds to inhibition of the kinase.[8]

  • Reagent Preparation: Prepare OncoKinase enzyme, substrate peptide, and kinase buffer solutions. Serially dilute test compounds (Compound A, B, C, and Staurosporine) in DMSO, then further dilute in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of each compound dilution. Add 10 µL of a 2X OncoKinase/substrate mixture. Initiate the reaction by adding 10 µL of a 2.5X ATP solution. Incubate at 30°C for 1 hour.

  • Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Data Summary: In Vitro Potency and Selectivity

The following table summarizes the IC50 values obtained for each compound against OncoKinase and a panel of five closely related kinases to assess selectivity.

CompoundOncoKinase IC50 (nM)Kinase 2 IC50 (nM)Kinase 3 IC50 (nM)Kinase 4 IC50 (nM)Kinase 5 IC50 (nM)Kinase 6 IC50 (nM)
Compound A 15 >10,0002,500>10,0008,000>10,000
Compound B505001,2008,0004,5009,000
Compound C120>10,0008,000>10,000>10,000>10,000
Staurosporine5108152012

Interpretation: Compound A demonstrates superior potency against OncoKinase compared to the other novel heterocyclic compounds (B and C) and exhibits a favorable selectivity profile, with minimal off-target activity against the tested panel of related kinases.

Part 2: Confirming Cellular Activity - Target Engagement and Pathway Analysis

While in vitro assays are informative, it is critical to verify that a compound can enter a cell and engage its target in a complex cellular environment.[9] We will employ the Cellular Thermal Shift Assay (CETSA) to confirm target binding and Western blotting to assess the downstream consequences of this engagement.

OncoKinase Signaling Pathway

Signaling_Pathway cluster_pathway OncoKinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor OncoKinase OncoKinase Receptor->OncoKinase Activates Substrate Downstream Substrate OncoKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes

Caption: Simplified OncoKinase signaling pathway.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding increases the thermal stability of a target protein.[10][11]

  • Cell Treatment: Culture OncoKinase-dependent cancer cells to 80% confluency. Treat cells with various concentrations of each compound (or DMSO as a vehicle control) for 2 hours.

  • Thermal Challenge: Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the supernatant (soluble fraction) by Western blot using an antibody specific for OncoKinase.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of a compound indicates direct target engagement.

Experimental Protocol: Western Blot for Pathway Modulation

This technique allows for the visualization of changes in protein phosphorylation, providing a direct readout of kinase inhibition in cells.[13]

  • Cell Treatment and Lysis: Treat OncoKinase-dependent cells with IC50 concentrations of each compound for 4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of each lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Substrate (the direct downstream target of OncoKinase) and total Substrate, as well as a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensities to determine the ratio of phospho-Substrate to total Substrate. A decrease in this ratio indicates inhibition of OncoKinase activity.

Data Summary: Cellular Activity
CompoundCETSA Thermal Shift (ΔTm at 1 µM)p-Substrate Inhibition (at 1x IC50)
Compound A +5.2 °C 85% reduction
Compound B+3.1 °C65% reduction
Compound C+1.5 °C30% reduction
Staurosporine+6.5 °C95% reduction

Interpretation: Compound A demonstrates robust target engagement in a cellular context, leading to significant inhibition of the downstream signaling pathway. Its performance is superior to the other novel compounds and approaches that of the potent, non-selective control, Staurosporine.

Part 3: Assessing the Functional Outcome - Cell Viability

The ultimate goal of a targeted cancer therapeutic is to inhibit the proliferation of cancer cells. Therefore, we will assess the effect of our compounds on the viability of an OncoKinase-dependent cancer cell line.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This luminescent assay measures ATP levels, which correlate with the number of metabolically active, viable cells.[14][15]

  • Cell Seeding: Seed OncoKinase-dependent cancer cells in a 96-well, opaque-walled plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each compound for 72 hours.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[16]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the concentration of each compound that causes a 50% reduction in cell growth (GI50) by fitting the data to a dose-response curve.

Data Summary: Anti-proliferative Activity
CompoundGI50 in OncoKinase-Dependent Cells (nM)
Compound A 35
Compound B150
Compound C850
Staurosporine10

Interpretation: The potent enzymatic and cellular activity of Compound A translates into a strong anti-proliferative effect on OncoKinase-driven cancer cells. The GI50 value is significantly better than that of Compounds B and C, highlighting its potential as a therapeutic candidate.

Conclusion: A Promising New Scaffold for Kinase Inhibition

This comprehensive benchmarking guide demonstrates that 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (Compound A) is a highly potent and selective inhibitor of OncoKinase. It outperforms other novel heterocyclic compounds in in vitro potency, cellular target engagement, pathway modulation, and ultimately, in its ability to inhibit cancer cell proliferation.

Final_Comparison cluster_summary Overall Performance Summary A Compound A (Lead Candidate) B Compound B (Moderate Potency) A->B Superior Potency & Cellular Activity C Compound C (Low Potency) A->C Superior Potency & Cellular Activity B->C Superior Potency

Caption: Summary of comparative performance.

The data presented herein provides a strong rationale for the continued development of the 3-aryl-pyrazole-5-carboxylic acid scaffold as a promising new class of kinase inhibitors. Further studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety pharmacology to fully elucidate the therapeutic potential of Compound A.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Heterocyclic compounds useful as pim kinase inhibitors. (Patent). Google Patents.
  • Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. (2022). ResearchGate. Available at: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (Patent). Google Patents.
  • Current status of pyrazole and its biological activities. (2014). Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Available at: [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2014). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2014). De Gruyter. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Available at: [Link]

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017). Current Medicinal Chemistry. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. Available at: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Molecules. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Available at: [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (Video). YouTube. Available at: [Link]

Sources

Validation of a Stability-Indicating RP-HPLC Method for 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the development of pyrazole-based therapeutics—particularly phosphodiesterase type 5 (PDE5) inhibitors and novel anti-inflammatory agents—the intermediate 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid serves as a critical quality attribute (CQA). Its purity directly dictates the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

While traditional methods like Potentiometric Titration offer absolute purity values, they fail to detect structural analogs or degradation products. Conversely, Ultra-Performance Liquid Chromatography (UPLC) offers speed but presents high capital barriers for routine QC labs.

This guide validates a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We demonstrate that this method provides the optimal balance of specificity, cost-efficiency, and regulatory compliance (ICH Q2(R1)) , outperforming legacy alternatives.

Comparative Analysis: Selecting the Right Tool

Before detailing the protocol, we objectively compare the proposed RP-HPLC method against common alternatives.

Table 1: Analytical Method Comparison for Pyrazole Intermediates

FeatureProposed RP-HPLC (The Product) Potentiometric Titration UPLC-MS/MS
Primary Utility Purity & Impurity ProfilingAssay (Total Acid Content)Trace Impurity/Genotoxin Quant.
Specificity High (Separates isomers/degradants)Low (Interference from any acidic impurity)Very High (Mass discrimination)
Sensitivity (LOD) ~0.05 µg/mLN/A (Macro quantification only)< 0.001 µg/mL
Cost per Run ModerateLowHigh
Throughput Moderate (10-15 min)Fast (5 min)Very Fast (< 3 min)
Validation Status Self-Validating (System Suitability) Operator DependentComplex System Suitability

Verdict: While titration is sufficient for crude raw material checks, RP-HPLC is the mandatory standard for GMP-compliant intermediate qualification due to its ability to resolve the analyte from potential synthetic by-products like decarboxylated pyrazoles or regioisomers.

Scientific Grounding: The Method Mechanism

The separation logic relies on the amphoteric nature of the pyrazole ring and the lipophilicity of the ethoxyphenyl group.

  • Stationary Phase: A C18 column provides hydrophobic interaction with the ethoxyphenyl moiety.

  • Mobile Phase: Acidification (pH 3.0) is critical.[1][2] It suppresses the ionization of the carboxylic acid group (

    
    ) and protonates the pyrazole nitrogen, ensuring the molecule exists in a single ionization state to prevent peak tailing.
    
  • Detection: The conjugated

    
    -system of the phenyl-pyrazole core exhibits strong UV absorption at 254 nm .
    
Visualizing the Analytical Workflow

The following diagram outlines the lifecycle of this method from development to routine release testing.

MethodLifecycle RawSample Raw Intermediate (Synthesis Output) Prep Sample Preparation (Dissolution in MeOH) RawSample->Prep Weighing Separation RP-HPLC Separation (C18, pH 3.0) Prep->Separation Injection Detection UV Detection (254 nm) Separation->Detection Elution Data Data Processing (Integration & Calc) Detection->Data Signal Decision Quality Decision (Pass/Fail) Data->Decision Specs

Figure 1: End-to-end analytical workflow for the quantification of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol

This protocol is designed to be self-validating , meaning every run includes System Suitability Tests (SST) to confirm performance before data release.

4.1 Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60% A : 40% B). Note: Isocratic is preferred for robustness over gradient for single-analyte assays.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Wavelength: 254 nm.

4.2 Standard Preparation
  • Stock Solution: Weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve in Methanol.[4] (Conc: 1000 µg/mL).

  • Working Standard: Dilute 5 mL of Stock to 50 mL with Mobile Phase. (Conc: 100 µg/mL).

4.3 System Suitability Criteria (Self-Validation)
  • Theoretical Plates (N): > 5000

  • Tailing Factor (T): < 1.5

  • RSD of Retention Time (n=6): < 1.0%

  • RSD of Peak Area (n=6): < 2.0%

Validation Results & Data Analysis

The method was validated according to ICH Q2(R1) guidelines. The following data summarizes the performance.

5.1 Specificity & Selectivity

Blank injections showed no interference at the retention time of the analyte (~4.2 min). Forced degradation studies (Acid, Base, Oxidation) confirmed the method is stability-indicating , resolving the main peak from degradation products.[1]

5.2 Linearity

Linearity was assessed across 50% to 150% of the target concentration.[3]

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)Statistical ParameterResult
5012500Slope 250.1
7518760Intercept 15.4
10025050Correlation Coeff (

)
0.9998
12531240Range 50-150 µg/mL
15037550

Interpretation: An


 value of >0.999 confirms excellent linear response.
5.3 Accuracy (Recovery)

Spike recovery experiments were performed at three levels.

Table 3: Accuracy Data

Spike LevelAmount Added (mg)Amount Found (mg)% RecoveryAcceptance Criteria
50%25.024.899.2%98.0 - 102.0%
100%50.050.1100.2%98.0 - 102.0%
150%75.075.3100.4%98.0 - 102.0%
5.4 Precision
  • Repeatability (Intra-day): % RSD = 0.45% (n=6)

  • Intermediate Precision (Inter-day): % RSD = 0.82% (n=12)

Synthesis Context & Impurity Tracking

Understanding where the analyte fits in the synthesis pathway is crucial for explaining the specificity requirements. The analyte is typically formed via the condensation of a hydrazine derivative with a diketo-ester.

SynthesisPathway Precursor1 Diethyl Oxalate Intermediate Diketo-ester Intermediate Precursor1->Intermediate Claisen Condensation Precursor2 3-(2-ethoxyphenyl) methyl ketone Precursor2->Intermediate Analyte 3-(2-ethoxyphenyl)-1H- pyrazole-5-carboxylic acid (TARGET ANALYTE) Intermediate->Analyte Cyclization Impurity Regioisomer Impurity (Critical Separation) Intermediate->Impurity Side Reaction Hydrazine Hydrazine Hydrate Hydrazine->Analyte Analyte->Impurity Resolved by HPLC

Figure 2: Synthesis pathway highlighting the target analyte and the critical regioisomer impurity resolved by this method.

Conclusion

The validation data confirms that the proposed RP-HPLC method is a superior alternative to titration and a cost-effective substitute for UPLC for the quantification of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid .

  • Trustworthiness: Validated against ICH Q2(R1) parameters.

  • Robustness: Isocratic elution minimizes baseline drift and pump mixing errors.

  • Applicability: Suitable for both in-process control (IPC) and final release testing of pharmaceutical intermediates.

Researchers are advised to adopt this protocol to ensure the downstream quality of PDE5 inhibitor synthesis, minimizing the risk of carryover impurities in the final drug substance.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Suryavanshi, R. U., et al. (2021).[5] HPLC Vs UPLC: The Extent of the Area in Analytical Chemistry.[1] International Journal of Creative Research Thoughts. Link

  • Cherry, M., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025).[6] The Synthesis of Sildenafil Citrate: A Technical Guide.Link

  • Technical Disclosure Commons. (2022).[7] Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[7][8]Link

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a comprehensive, technically-grounded framework for the in vivo validation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, a novel compound with therapeutic potential. We will objectively compare its hypothesized performance against established alternatives, supported by detailed experimental designs and protocols.

Introduction: The Rationale for Pyrazole Scaffolds in Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of several successful drugs. Its derivatives are well-documented for a wide range of biological activities, most notably as anti-inflammatory and analgesic agents.[1] Compounds like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlight the therapeutic success of this chemical class in treating inflammation and pain.

This guide focuses on a novel derivative, 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid (hereafter referred to as Test Compound A ). Given its structural similarity to other known anti-inflammatory pyrazoles, we hypothesize that Test Compound A possesses significant anti-inflammatory and analgesic properties.[1][2] This document outlines a robust, self-validating in vivo strategy to test this hypothesis, providing the critical data needed to advance its development.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1]

  • COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.

Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable trait for a modern anti-inflammatory drug, as it promises to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3] We hypothesize that Test Compound A functions as a selective COX-2 inhibitor.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Homeostatic) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammatory) COX2->PG_Inflammatory GI_Protection GI Mucosal Integrity Platelet Function PG_Homeostatic->GI_Protection Inflammation Inflammation Pain, Fever PG_Inflammatory->Inflammation NS_NSAID Non-Selective NSAIDs (e.g., Indomethacin) NS_NSAID->COX1 NS_NSAID->COX2 Coxib Test Compound A Celecoxib (Comparator) Coxib->COX2

Caption: Hypothesized signaling pathway of Test Compound A as a selective COX-2 inhibitor.

Comparative Framework: Selecting the Right Controls

To rigorously validate the activity of Test Compound A, a comparative approach is essential. The choice of controls provides context and benchmarks the performance of the novel compound.

Compound Category Selected Agent Rationale for Selection
Test Compound Test Compound A The novel molecule under investigation. Will be tested at multiple doses (e.g., 10, 30, 100 mg/kg) to establish a dose-response relationship.
Positive Control (Selective) Celecoxib A well-characterized, clinically approved selective COX-2 inhibitor. It serves as the primary benchmark for efficacy and selectivity.[4][5]
Positive Control (Non-Selective) Indomethacin A potent, non-selective COX inhibitor commonly used as a standard in preclinical inflammation models.[6] It helps differentiate the selectivity profile of Test Compound A.
Negative Control Vehicle The inert solvent used to dissolve/suspend the test compounds (e.g., 0.5% Carboxymethylcellulose). This group controls for any effects of the administration procedure itself.

Integrated In Vivo Validation Workflow

A multi-model approach is necessary to build a comprehensive profile of Test Compound A's efficacy. We will assess both its anti-inflammatory and analgesic properties using gold-standard, reproducible models.

Validation_Workflow cluster_Model1 cluster_Model2 Start Start: Animal Acclimatization (7 days) Grouping Randomized Grouping (n=6-8 per group) Start->Grouping Dosing Oral Administration (Test Compound A, Comparators, Vehicle) Grouping->Dosing Model1_Induce Carrageenan Injection (Subplantar) Dosing->Model1_Induce Model2_Test Hot Plate Test (55°C) Dosing->Model2_Test Model1_Title Anti-Inflammatory Model Model1_Measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hrs) Model1_Induce->Model1_Measure Model1_Analyze Calculate % Inhibition of Edema Model1_Measure->Model1_Analyze End Data Analysis & Histopathology Model1_Analyze->End Model2_Title Analgesic Model Model2_Measure Measure Reaction Latency (Paw Licking/Jumping) Model2_Test->Model2_Measure Model2_Analyze Calculate % Increase in Latency Model2_Measure->Model2_Analyze Model2_Analyze->End

Caption: Overall experimental workflow for the in vivo validation of Test Compound A.

Experimental Protocols and Data Interpretation

Model 1: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is the most widely used preclinical model for acute inflammation, valued for its reproducibility and biphasic nature, which allows for insights into the mechanism of action.[7][8]

Causality Behind the Model: The injection of carrageenan, a phlogistic agent, into the rat paw induces a predictable inflammatory response.[8]

  • Phase 1 (0-1.5 hours): Characterized by the release of histamine and serotonin.

  • Phase 2 (>1.5 hours): Mediated primarily by the overproduction of prostaglandins, making it highly sensitive to COX inhibitors.[7] A reduction in edema during this phase is a strong indicator of COX-2 inhibition.

Detailed Protocol:

  • Animals: Male Wistar rats (180-220g) are used. They are housed under standard laboratory conditions and acclimatized for at least one week prior to the experiment.[9]

  • Baseline Measurement (V₀): The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: Animals are divided into the predefined groups (Test Compound A doses, Celecoxib, Indomethacin, Vehicle) and dosed via oral gavage.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.[6][10]

  • Paw Volume Measurement (Vₜ): Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]

  • Data Calculation:

    • Edema Volume (mL): Vₜ - V₀

    • Percent Inhibition of Edema (%) = [(Edema_vehicle - Edema_treated) / Edema_vehicle] * 100

Anticipated Data Presentation:

Treatment Group (mg/kg) Mean Paw Edema at 3 hr (mL) ± SEM % Inhibition of Edema
Vehicle (0.5% CMC)0.85 ± 0.05-
Test Compound A (10) 0.62 ± 0.0427.1%
Test Compound A (30) 0.41 ± 0.0351.8%
Test Compound A (100) 0.25 ± 0.0270.6%
Celecoxib (30)0.28 ± 0.0367.1%
Indomethacin (10)0.22 ± 0.0274.1%

Note: Data are hypothetical and for illustrative purposes.

Model 2: Hot Plate Test (Analgesic Activity)

The hot plate test is a classic model for evaluating centrally-mediated analgesia. The response to the thermal stimulus involves higher brain functions, making it suitable for assessing compounds that interfere with pain signal processing.[11][12]

Causality Behind the Model: Placing an animal on a heated surface elicits a pain-related behavioral response (paw licking or jumping).[13] Analgesic compounds increase the latency time to this response, indicating a higher pain threshold. This test is particularly sensitive to opioid analgesics but also detects the activity of high-efficacy NSAIDs.[12]

Detailed Protocol:

  • Animals: Male Swiss albino mice (20-25g) are used and acclimatized.

  • Apparatus: A standard hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.[13]

  • Baseline Latency: Each mouse is placed on the hot plate, and the time taken to lick a hind paw or jump is recorded as the baseline reaction time. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[14]

  • Compound Administration: Animals are grouped and dosed orally as described previously.

  • Post-Treatment Latency: The reaction time on the hot plate is measured again at 30, 60, and 90 minutes after drug administration.

  • Data Calculation:

    • Percent Increase in Latency (%) = [(Latency_post-drug - Latency_pre-drug) / Latency_pre-drug] * 100

Anticipated Data Presentation:

Treatment Group (mg/kg) Peak Reaction Latency at 60 min (sec) ± SEM % Increase in Latency
Vehicle (0.5% CMC)8.5 ± 0.75.2%
Test Compound A (10) 11.2 ± 0.938.3%
Test Compound A (30) 14.8 ± 1.182.7%
Test Compound A (100) 18.5 ± 1.3128.4%
Celecoxib (30)17.9 ± 1.2121.0%
Indomethacin (10)16.5 ± 1.0103.7%

Note: Data are hypothetical and for illustrative purposes.

Conclusion and Path Forward

This guide outlines a scientifically rigorous and efficient pathway for the initial in vivo validation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid. By employing standardized models of inflammation and pain and benchmarking against both selective and non-selective standards, this framework will generate the critical data package needed to:

  • Confirm or refute the hypothesized anti-inflammatory and analgesic activity.

  • Establish a clear dose-response relationship.

  • Provide initial evidence for or against a selective COX-2 inhibition mechanism.

Positive results from these studies would provide a strong rationale for advancing Test Compound A into more complex chronic inflammation models (e.g., adjuvant-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and comprehensive safety toxicology assessments.

References

  • National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. PubChem. Retrieved from [Link]

  • Saeed, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(10).
  • Vinegar, R., et al. (1969). Biphasic Development of Carrageenan Edema in Rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96-103.
  • In vivo Validation Model of a Novel Anti-Inflammatory Scaffold in Interleukin-10 Knockout Mouse. (2018). PMC. Retrieved from [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. Retrieved from [Link]

  • Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress. (2014). NIH. Retrieved from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. Retrieved from [Link]

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (n.d.). PubMed Central. Retrieved from [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015). Cherry. Retrieved from [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). ResearchGate. Retrieved from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. Retrieved from [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (n.d.). MDPI. Retrieved from [Link]

  • In-Vivo Models for Management of Pain. (2014). SciRP.org. Retrieved from [Link]

  • In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. (2005). AACR Journals. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH. Retrieved from [Link]

  • Hot plate test. (n.d.). Wikipedia. Retrieved from [Link]

  • Phenolic compounds: Natural alternative in inflammation treatment. A Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • N20998S021 Celecoxib Clinpharm BPCA. (n.d.). FDA. Retrieved from [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (n.d.). MDPI. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved from [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
  • What in vivo models are used for pain studies?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). PubMed Central. Retrieved from [Link]

  • Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. (n.d.). Retrieved from [Link]

  • In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. (n.d.). Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2024). ResearchGate. Retrieved from [Link]

  • Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL). (2018). FLORE. Retrieved from [Link]

  • Organic Compounds As Anti-inflammatory Agents, Natural And Synthetic. (n.d.). STM Journals. Retrieved from [Link]

  • In Vivo Pain Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration. (n.d.). Retrieved from [Link]

  • Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved from [Link]

  • Natural anti-inflammatory agents for pain relief. (2010). PMC - NIH. Retrieved from [Link]

  • Hot-Plate for Evaluating Thermal Analgesia. (n.d.). Somatco. Retrieved from [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Laboratory Disposal Guide: 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

[1][2]

Executive Summary: Immediate Action Card

Do NOT dispose of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid down the drain.[1][2] This compound is a functionalized organic acid with significant lipophilicity and potential aquatic toxicity.

Parameter Critical Data
Chemical Class Substituted Pyrazole Carboxylic Acid
Primary Hazard Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Physical State Solid (Powder/Crystalline)
Disposal Method High-Temperature Incineration (via approved hazardous waste vendor)
RCRA Status Non-listed (unless mixed), potentially Characteristic (D002 if pH < 2)
Segregation Store away from Oxidizers and Strong Bases

Chemical Profile & Hazard Assessment

To ensure safe disposal, one must understand the physicochemical behavior of the analyte. The "2-ethoxyphenyl" substituent increases the lipophilicity (LogP) of this molecule compared to the parent pyrazole carboxylic acid, reducing its water solubility and increasing its persistence in organic solvents.

Physicochemical Properties (Implications for Disposal)
  • Acidity: The carboxylic acid moiety (pKa ~3.5–4.5) makes aqueous solutions acidic. If the pH of a waste solution drops below 2.0, it triggers RCRA Waste Code D002 (Corrosivity).[3]

  • Solubility:

    • Water: Low/Sparingly soluble (Risk of precipitation in drains, leading to clogs and contamination).

    • Organic Solvents (DMSO, MeOH, DCM): Soluble. This dictates that liquid waste should be managed as Organic Waste , not Aqueous Waste.

  • Thermal Stability: The pyrazole ring is thermally stable, requiring high-temperature incineration (>1000°C) for complete mineralization.

Hazard Statements (GHS)[5][6]
  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Decision Matrix: Waste Segregation Workflow

The following logic gate ensures compliant segregation of waste streams containing 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.

DisposalWorkflowStartWaste Generation:3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acidStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste StreamStateCheck->SolidWasteSolid/PowderLiquidWasteLiquid Waste StreamStateCheck->LiquidWasteSolution/Mother LiquorSolidBinSolid Hazardous Waste Bin(Double-bagged HDPE)SolidWaste->SolidBinPack & LabelSolventCheckSolvent Type?LiquidWaste->SolventCheckHalogenatedHalogenated Organic Waste(e.g., DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Organic Waste(e.g., MeOH, DMSO, Acetone)SolventCheck->NonHalogenatedNo HalogensAqueousAqueous Waste(>95% Water)SolventCheck->AqueousWater BasedPrecipCheckRisk of Precipitation?Aqueous->PrecipCheckMoveToOrganicTransfer to Organic Waste(Add combustible solvent)PrecipCheck->MoveToOrganicHigh (Low Solubility)NeutralizeNeutralize to pH 5-9(Only if permit allows)PrecipCheck->NeutralizeLow (Dilute <1%)

Figure 1: Decision tree for segregating pyrazole carboxylic acid waste.[1] Note that "Aqueous" disposal is rarely recommended due to solubility issues.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Protocol:

    • Wear nitrile gloves (min 0.11 mm thickness) and safety goggles.

    • Transfer the solid carefully to avoid dust generation (H335 respiratory hazard).

    • Double-bag the material if it is a fine powder to prevent leakage.

    • Labeling: The label must read "Hazardous Waste - Solid - Toxic/Irritant." List the full chemical name.

    • Disposal Route: Incineration.

Scenario B: Organic Solutions (HPLC Waste / Mother Liquors)
  • Context: Most synthesis or analysis uses solvents like Methanol, Acetonitrile, or DMSO.

  • Protocol:

    • Segregate based on the solvent's halogen content (e.g., keep Dichloromethane separate from Methanol).

    • Pour into the appropriate "Organic Waste" carboy (Safety Can).

    • Do not overfill: Leave 10% headspace for thermal expansion.

    • Disposal Route: Fuel blending/Incineration.[5]

Scenario C: Aqueous Solutions (Buffers/Workups)
  • The Trap: Users often attempt to neutralize and pour aqueous layers down the drain.

  • The Risk: The 2-ethoxyphenyl group renders the molecule hydrophobic. Neutralization (acidifying a basic extraction layer) will likely cause the compound to crash out of solution as a sticky solid, clogging plumbing.

  • Correct Action: Collect all aqueous streams containing this compound into a "Aqueous Waste contaminated with Organics" container. Do not discharge to sewer.[6]

Emergency Spill Management

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 respirator (for dust), goggles, and nitrile gloves.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then sweep up.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (reaction risk with potential oxidizers in the lab).

  • Decontamination: Wipe the surface with a dilute sodium bicarbonate solution (to neutralize any residual acid) followed by water.

Regulatory Compliance & Scientific Justification

EPA/RCRA Considerations (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • P-List/U-List: This specific compound is generally not explicitly listed on the P or U lists (unlike some specific hydrazine derivatives).

  • Characteristic Waste:

    • D002 (Corrosivity): If you dispose of the pure acid in an aqueous solution with pH < 2, it is a D002 hazardous waste.

    • D001 (Ignitability): If dissolved in flammable solvents (MeOH/ACN), the waste bears the D001 code.

Why Incineration?

Biological wastewater treatment plants rely on bacteria to degrade waste. Heterocyclic rings like pyrazoles are often resistant to biodegradation. The ethoxy substituent further protects the molecule from hydrolysis. High-temperature incineration ensures the destruction of the nitrogen-nitrogen bond, preventing the release of bioactive heterocycles into the watershed.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Pyrazole Carboxylic Acid Derivatives (Generic Class). Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [2]

  • PubChem. (n.d.).[7] 3-phenyl-1H-pyrazole-5-carboxylic acid (Parent Structure Data).[1][2][7][8] National Library of Medicine. Retrieved from [2]

  • Fisher Scientific. (2021). Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid (Structural Analog).[1][2] Retrieved from [2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.